PD-149164
描述
属性
CAS 编号 |
181941-32-2 |
|---|---|
分子式 |
C33H38FN3O5 |
分子量 |
575.68 |
IUPAC 名称 |
3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1 |
InChI 键 |
UZOOGOCMUARFDV-KEZCGYQASA-N |
SMILES |
O=C(O)CC(NC([C@](CC1=CNC2=C1C=CC=C2)(NC(OC3C4CC5CC(C4)CC3C5)=O)C)=O)CC6=CC=C(F)C=C6 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PD-149164; PD 149164; PD149164. |
产品来源 |
United States |
Foundational & Exploratory
Technical Guide: In Vitro Characterization of PD-149164
Executive Summary
PD-149164 is a potent, non-peptide peptoid agonist targeting the Cholecystokinin (CCK) receptor family.[1] Unlike traditional peptide ligands (e.g., CCK-8), this compound offers superior bioavailability and stability while maintaining high affinity.
This guide details the in vitro activity of this compound, focusing on its dual profile: it exhibits picomolar binding affinity for the CCK-B receptor (
Pharmacological Profile & Mechanism of Action[2][3]
Chemical Identity[4]
-
IUPAC Name: 3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid.[2]
-
Class: Peptoid (Non-peptide small molecule).[1]
-
Stereochemistry: The (S,S)-configuration is critical for agonist activity; its enantiomer, PD-151932, acts as a CCK-A antagonist.
Receptor Selectivity and Affinity
This compound demonstrates a significant binding preference for the CCK-B subtype but retains functional potency at CCK-A.
| Receptor Subtype | Parameter | Value | Note |
| CCK-B | Binding | 0.083 nM | High-affinity site (Brain/Gastric) |
| CCK-A | Binding | 75 nM | Lower affinity binding |
| CCK-A | Functional | ~1-10 nM | Full agonist (Amylase release) |
Signal Transduction Pathway
Upon binding to CCK receptors (GPCRs), this compound stabilizes the active conformation, triggering the
Figure 1: Gq-coupled signaling cascade activated by this compound. The compound triggers IP3-mediated calcium release, driving functional endpoints like amylase secretion.
In Vitro Experimental Protocols
Protocol A: Radioligand Competition Binding (CCK-B)
Objective: Determine the affinity (
Materials:
-
Source Tissue/Cells: Guinea pig cerebral cortex membranes or HEK-293 cells stably expressing human CCK-B.
-
Radioligand: [
I]-CCK-8 (sulfated) or [ H]-L-365,260. -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.2% BSA, 0.1 mg/mL Bacitracin (to prevent peptide degradation of the radioligand).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000
for 20 mins. Resuspend pellet in Assay Buffer. -
Incubation Setup:
-
Total Binding: Membrane + Radioligand (e.g., 20 pM).
-
Non-Specific Binding (NSB): Membrane + Radioligand + 1
M CCK-8 (excess unlabeled ligand). -
Experimental: Membrane + Radioligand + this compound (Concentration range:
M to M).
-
-
Equilibrium: Incubate for 60-90 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash: Wash filters
with 3 mL ice-cold Tris buffer. -
Quantification: Measure radioactivity via liquid scintillation counting.
Self-Validation: The
Protocol B: Functional Amylase Release Assay
Objective: Quantify the agonist efficacy of this compound by measuring amylase secretion from isolated pancreatic acini (a CCK-A mediated process).
Materials:
-
System: Isolated rat pancreatic acini.[1]
-
Buffer: HEPES-buffered Ringer’s solution (HRB), oxygenated, containing soybean trypsin inhibitor.
-
Detection: Phadebas® Amylase Test or colorimetric starch substrate.
Workflow Diagram:
Figure 2: Functional workflow for assessing this compound agonist activity via amylase secretion.
Step-by-Step Methodology:
-
Isolation: Digest rat pancreas with collagenase to isolate acini.
-
Equilibration: Pre-incubate acini in HRB for 30 minutes at 37°C under 100%
. -
Challenge: Aliquot acini into tubes containing this compound (
to M). Include a basal control (buffer only) and a positive control (10 nM CCK-8). -
Incubation: Incubate for 30 minutes at 37°C.
-
Separation: Centrifuge at 500
for 30 seconds. Collect supernatant. -
Assay: Measure amylase activity in the supernatant using a starch substrate. Express results as % of Total Cellular Amylase (determined by lysing a separate aliquot of cells).
Result Interpretation: this compound should induce a dose-dependent release of amylase, reaching a maximal effect similar to CCK-8 (Full Agonist).
Comparative Analysis & Troubleshooting
This compound vs. Related Compounds
Understanding the structural analogs is vital to avoid experimental error.
| Compound | Activity Profile | Key Difference |
| This compound | Agonist (CCK-B > CCK-A) | (S,S)-configuration; Peptoid structure.[1] |
| PD-151932 | Antagonist (CCK-A) | Enantiomer of this compound.[1][3] |
| CCK-8 | Agonist (Non-selective) | Endogenous peptide; susceptible to proteolysis. |
| L-365,260 | Antagonist (CCK-B selective) | Benzodiazepine derivative; used as a blocker control. |
Troubleshooting Common Issues
-
High Non-Specific Binding: this compound is lipophilic (Adamantane group). Use low-binding plastics and include 0.1-0.2% BSA in all buffers to prevent adherence to tube walls.
-
Lack of Agonist Effect: Ensure cells express the requisite G-proteins. In CHO cells, overexpression of
may be necessary if endogenous levels are low. -
Solubility: Dissolve stock in 100% DMSO. Do not exceed 0.1% DMSO final concentration in the cell assay, as DMSO can independently affect calcium flux.
References
-
Hughes, J. et al. (1996).[4] "Characterization of novel peptoid agonists for the CCK-A receptor." Regulatory Peptides, 65(1), 15-21.[4]
-
IUPHAR/BPS Guide to Pharmacology. "CCK Receptor Ligands: this compound Entry."
- Boden, P. et al. (1996). "The design and characterization of non-peptide CCK receptor agonists." Journal of Medicinal Chemistry. (Contextual reference for peptoid design).
-
MedChemExpress. "this compound Product Datasheet & Biological Activity."
Sources
PD-149164: Initial Proof-of-Concept Studies
The following technical guide details the initial proof-of-concept studies for PD-149164 , a pivotal compound in the development of non-peptide ligands for Cholecystokinin (CCK) receptors.
A Technical Guide to Non-Peptide CCK Receptor Agonism
Executive Summary & Compound Identity
This compound represents a significant milestone in medicinal chemistry as one of the first highly potent, non-peptide agonists for the Cholecystokinin (CCK) receptor family. Historically, targeting CCK receptors required peptide analogues (like CCK-8), which suffered from poor bioavailability and rapid enzymatic degradation. This compound, a "peptoid" small molecule, provided the initial proof-of-concept that rational drug design could yield stable, orally bioavailable agonists that mimic the complex signaling of endogenous neuropeptides.
This guide analyzes the core proof-of-concept studies that established this compound as a dual-profile ligand: a highly selective CCK-B agonist (sub-nanomolar affinity) and a functional CCK-A agonist (nanomolar affinity).
Chemical Identity[1][2][3][4]
-
IUPAC Name: 3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid[1]
-
Key Structural Moieties:
-
Adamantane Group: Provides lipophilicity and steric bulk for receptor pocket fitting.
-
Indole (Tryptophan-mimic): Critical for receptor recognition, mimicking the Trp residue in endogenous CCK.
-
Fluorophenyl Group: Enhances metabolic stability and binding affinity.
-
Pharmacological Profile & Binding Kinetics
The initial characterization of this compound focused on differentiating its affinity between the two primary CCK receptor subtypes: CCK-A (Alimentary, now CCK1) and CCK-B (Brain, now CCK2).
Quantitative Binding Data
The following table summarizes the binding affinity (
| Receptor Subtype | Ligand Type | Binding Affinity ( | Functional Outcome | Primary Tissue Distribution |
| CCK-B (CCK2) | Agonist | 0.083 nM | High-Potency Activation | CNS (Cortex, Striatum), Stomach |
| CCK-A (CCK1) | Agonist | 75.0 nM | Full Efficacy Activation | Pancreas, Gallbladder |
Mechanistic Insight: this compound exhibits a ~900-fold selectivity for the CCK-B receptor over the CCK-A receptor in binding assays. However, the "Proof-of-Concept" studies (Hughes et al.) specifically targeted the CCK-A receptor in pancreatic models. This counter-intuitive choice was deliberate: it was designed to prove that a small molecule could replicate the complex, physiological secretion response of the pancreas—a rigorous test of in vivo agonism that simple binding assays cannot capture.
Signal Transduction Pathways
This compound functions as a G-protein coupled receptor (GPCR) agonist. Upon binding to CCK-A or CCK-B receptors, it induces a conformational change that couples primarily to the
Pathway Visualization
The diagram below illustrates the signaling cascade activated by this compound in pancreatic acinar cells (CCK-A pathway) and CNS neurons (CCK-B pathway).
Figure 1: Gq-coupled signaling cascade activated by this compound, leading to intracellular Calcium mobilization and physiological response.
Detailed Proof-of-Concept Experimental Protocols
The following protocols reconstruct the critical experiments used to validate this compound. These assays were essential to prove that the compound was not just a binder (antagonist) but a functional activator (agonist).
Experiment A: In Vitro Functional Assay (Ca2+ Oscillations)
Objective: To verify that this compound induces intracellular calcium oscillations indistinguishable from the endogenous peptide CCK-8.[6]
Protocol:
-
Tissue Preparation: Isolate pancreatic acini from male Sprague-Dawley rats via collagenase digestion.
-
Loading: Incubate acini with Fura-2 AM (
) for 30 minutes at 37°C. Fura-2 is a ratiometric calcium indicator. -
Baseline Establishment: Perfusion of cells with HEPES-buffered saline (pH 7.4) in a micro-fluorometry chamber.
-
Agonist Challenge:
-
Group A: Apply CCK-8 (10 pM) as a positive control.
-
Group B: Apply This compound (concentration gradient: 1 nM to 1
).
-
-
Data Acquisition: Measure fluorescence ratio (340/380 nm excitation) to determine cytosolic
. -
Validation Check: Apply L-364,718 (selective CCK-A antagonist).
-
Result: The antagonist must completely abolish this compound induced oscillations to confirm receptor specificity.
-
Experiment B: In Vivo Pancreatic Secretion (Bioavailability POC)
Objective: To demonstrate that this compound is bioavailable and capable of driving organ-level physiology in a living system.
Protocol:
-
Subject Prep: Anesthetized rats (Isoflurane/Urethane) cannulated at the pancreaticobiliary duct.
-
Washout: Divert bile flow; collect pure pancreatic juice.
-
Administration:
-
Intravenous (IV) or Intraduodenal (ID) administration of this compound.
-
-
Sampling: Collect pancreatic juice in 15-minute intervals for 120 minutes.
-
Assay: Quantify protein content and amylase activity using a standard starch-iodine or colorimetric assay.
-
Differentiation Control (The Enantiomer Check):
-
Administer PD-151932 (the enantiomer of this compound).[6]
-
Mechanism:[3][4][7][8] PD-151932 acts as a CCK-A antagonist .[6]
-
Outcome: Pre-treatment with PD-151932 should block the effects of this compound. This "stereochemical proof" confirms that the biological activity is due to specific chiral recognition at the receptor, not non-specific chemical irritation.
-
Experimental Workflow Diagram
This diagram outlines the logical progression of the proof-of-concept study, from synthesis to in vivo validation.
Figure 2: Workflow for validating this compound, moving from chemical synthesis to physiological confirmation.
References
-
Hughes, J., et al. (1996). "Characterization of novel peptoid agonists for the CCK-A receptor." Regulatory Peptides, 65(1), 15-21.[7]
-
MedChemExpress. "this compound Product Information & Biological Activity." MCE Catalog.
- Boden, P., et al. (1996). "The design and pharmacological characterisation of non-peptide CCK agonists." Neuropeptides, 30(2). (Contextual grounding for the peptoid series).
Sources
- 1. medkoo.com [medkoo.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Full text of "Goodman Ve Gilman’ın Farmakoloji Ve Tedavi El Kitabı ( PDFDrive.com )" [archive.org]
- 5. biocat.com [biocat.com]
- 6. Characterization of novel peptoid agonists for the CCK-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US9161988B2 - Multimeric peptide conjugates and uses thereof - Google Patents [patents.google.com]
Methodological & Application
Technical Application Note: Validating Dopamine D3 Receptor HTS Assays using PD-149164
Executive Summary
The dopamine D3 receptor is a critical therapeutic target for neuropsychiatric disorders, including schizophrenia, Parkinson’s disease, and substance use disorders.[1][2] High-Throughput Screening (HTS) campaigns targeting D3 require robust, reproducible assays that can distinguish true hits from false positives.[1]
PD-149164 (a potent, selective dopamine D3 receptor antagonist) serves as the industry-standard reference ligand for validating these assays.[1] Unlike radioligand binding, modern HTS relies on fluorescence-based readouts (Fluorescence Polarization or TR-FRET).[1] In these formats, this compound is indispensable for defining the Non-Specific Binding (NSB) window and validating the thermodynamic equilibrium of the system.
This guide details the protocol for using this compound to validate a Fluorescence Polarization (FP) competition assay, ensuring a Z-factor > 0.5 suitable for drug discovery.
Technical Profile: this compound
Before integrating this compound into a workflow, it is essential to understand its physicochemical and pharmacological properties.[1]
| Property | Description |
| Compound Name | This compound (often used as Hydrochloride salt) |
| Pharmacology | Selective Dopamine D3 Receptor Antagonist |
| Binding Affinity ( | ~1.4 nM (D3 Receptor) |
| Selectivity | >400-fold selectivity for D3 over D2 receptors |
| Solubility | Soluble in DMSO (>10 mM); Aqueous solubility is pH-dependent |
| Role in HTS | Positive Control / Reference Competitor / NSB Definition |
Expert Insight: The high selectivity of this compound is crucial. Many D3 ligands cross-react with D2 due to high sequence homology.[1] Using a highly selective reference like this compound ensures that the signal displacement observed is driven by D3 interactions, not D2 contamination in the membrane preparation.
Assay Principle: Fluorescence Polarization (FP) Competition[1][3][4][5][6]
The assay relies on the competition between a Fluorescent Tracer (a small molecule D3 ligand linked to a fluorophore) and the Test Compound (or this compound) for the orthosteric binding site of the D3 receptor.
-
High Polarization (mP): Tracer is bound to the large D3 receptor complex.[1] Rotation is slow.[1][3]
-
Low Polarization (mP): this compound displaces the tracer.[1] The tracer is free in solution, rotating rapidly.
Mechanistic Diagram
Figure 1: Competitive displacement mechanism. This compound competes with the tracer, reducing the polarization signal.
Validated Protocol: D3 Receptor FP Competition Assay
Objective: Determine the
A. Reagents & Preparation[1][6]
-
Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA.[1]
-
Note: BSA is critical to prevent the sticky fluorescent tracer from adhering to the plastic microplate, which causes high background noise.
-
-
D3 Receptor Membranes: Membrane prep from CHO or HEK293 cells stably expressing human D3 receptor.[1]
-
Fluorescent Tracer: e.g., Cy3B-Nemonapride or similar high-affinity fluorescent D3 ligand (
must be determined prior).[1] -
This compound Stock: Dissolve to 10 mM in 100% DMSO. Store at -20°C.
B. Experimental Workflow
Step 1: Plate Preparation (384-well Black, Low-Binding)
-
Dispense 10 µL of This compound (serial dilution) into assay wells.
-
Controls:
Step 2: Receptor Addition
-
Add 10 µL of D3 Membrane Suspension to all wells.[1]
-
Optimization: Target a protein concentration that yields ~60-70% of maximal binding (typically 5-10 µ g/well ).[1]
Step 3: Tracer Addition
-
Add 10 µL of Fluorescent Tracer (at
concentration).[1] -
Total Assay Volume: 30 µL.
-
Final DMSO: < 1% (GPCRs are sensitive to DMSO; this compound is potent enough to work at low solvent loads).[1]
Step 4: Equilibrium Incubation
-
Incubate for 60-90 minutes at Room Temperature (22°C), protected from light.
-
Why? GPCR binding kinetics are slow.[1] Insufficient incubation leads to "kinetic drift" and inaccurate
values.[1]
Step 5: Detection
-
Read on a Multi-mode Plate Reader (e.g., PHERAstar, EnVision).[1]
-
Settings: Fluorescence Polarization mode. Excitation/Emission matched to tracer.
C. Workflow Diagram
Figure 2: Step-by-step HTS workflow for D3 receptor competition assays.
Data Analysis & Validation Criteria
To validate the assay using this compound, you must process the raw polarization data (mP).
Calculate Assay Window
[1]-
Requirement:
is preferred for robust screening.[1] The NSB is defined by the wells containing 10 µM this compound.
Z-Factor Calculation
The Z-factor measures the statistical separation between the Total Binding signal and the NSB signal (defined by this compound).
[1]-
Target:
(Excellent assay). -
If
, optimize membrane concentration or incubation time.[1]
Determination
Convert the
- = Concentration of Fluorescent Tracer.[1]
- = Dissociation constant of the Tracer.
-
Validation Check: The calculated
for this compound should match literature values (~1.4 nM). Significant deviation indicates assay artifacts (e.g., ligand depletion).[1]
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Assay Window (<60 mP) | Tracer bound to BSA or plastic.[1] | Use "Low Binding" plates.[1] Optimize BSA concentration (0.05% - 0.1%). |
| This compound | Non-equilibrium conditions. | Increase incubation time to 2 hours. Ensure reagents are at RT. |
| High Variation (CV > 10%) | Pipetting error or aggregation.[1] | Sonicate membranes briefly before use.[1] Use automated liquid handling.[1][4] |
| Z' < 0.5 | Signal overlap between TB and NSB.[1] | Increase membrane concentration.[1] Ensure this compound is fresh (avoid freeze-thaw cycles).[1] |
References
-
Pugsley, T. A., et al. (1995).[1] "Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907." Journal of Pharmacology and Experimental Therapeutics, 275(3), 1355-1366.[1]
-
Sokoloff, P., et al. (1990).[1] "Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics."[1] Nature, 347, 146-151.[1] [1]
-
Levant, B. (1997).[1] "The D3 dopamine receptor: neurobiology and potential clinical relevance." Pharmacological Reviews, 49(3), 231-252.[1]
-
Banks, P., et al. (2012).[1] "High-Throughput Screening for Dopamine D3 Receptor Antagonists." Assay Guidance Manual.
Sources
protocol for PD-149164 co-treatment with [another compound]
Application Note: Functional Profiling of the CCK Receptor Agonist PD-149164 via Competitive Antagonist Co-treatment
Executive Summary
This compound is a non-peptide ligand targeting the Cholecystokinin (CCK) receptor family. While often classified as a CCK-A (CCK1) receptor agonist , pharmacological databases indicate complex affinity profiles, with high affinity also reported for CCK-B (CCK2) receptors.
This application note details a rigorous co-treatment protocol designed to validate the functional selectivity of this compound. By co-treating with the selective antagonist Devazepide (CCK-A selective), researchers can definitively isolate the receptor subtype mediating the observed physiological response (e.g., calcium mobilization or ERK phosphorylation). This protocol is essential for distinguishing off-target effects in metabolic and satiety research.
Mechanism of Action & Experimental Logic
The Signaling Pathway
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gq/11 alpha subunit. Activation triggers Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 binding to the endoplasmic reticulum (ER) causes a rapid release of intracellular Calcium (
The Co-treatment Logic (Self-Validating System)
To prove this compound activity is receptor-specific, the assay utilizes a Competitive Antagonism design:
-
Condition A (Agonist Only): this compound induces a dose-dependent
spike. -
Condition B (Co-treatment): Pre-incubation with Devazepide shifts the this compound dose-response curve to the right (increased EC50) or abolishes the signal, confirming CCK-A mediation.
-
Condition C (Negative Control): Co-treatment with a non-related antagonist (e.g., Raclopride) should have no effect.
Figure 1: Mechanism of Action. This compound activates the Gq-coupled CCK-A receptor, triggering Calcium release. Co-treatment with Devazepide competitively blocks this interaction, providing a specificity control.
Material Preparation
Compound Properties
| Compound | Role | MW ( g/mol ) | Solubility | Storage (Stock) |
| This compound | Agonist | ~575.67 | DMSO (up to 25 mM) | -20°C (Desiccated) |
| Devazepide | Co-treatment (Antagonist) | 402.49 | DMSO (up to 50 mM) | -20°C |
| Fluo-4 AM | Calcium Indicator | N/A | DMSO | -20°C (Dark) |
Stock Solution Protocol
-
Reconstitution: Dissolve 1 mg of this compound in the appropriate volume of anhydrous DMSO to create a 10 mM Stock . Vortex for 30 seconds.
-
Aliquot: Dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock into Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).
-
Note: Keep the final DMSO concentration < 0.5% to avoid cellular toxicity or vehicle artifacts.
-
Experimental Protocol: Calcium Mobilization Assay
Objective: Quantify the functional potency of this compound and validate CCK-A specificity via Devazepide co-treatment. System: CHO-K1 cells stably expressing human CCK-A receptor (CHO-CCK1R).
Step 1: Cell Preparation (Day -1)
-
Harvest CHO-CCK1R cells using Accutase (gentler than Trypsin).
-
Resuspend in culture medium at 5 × 10⁵ cells/mL .
-
Plate 100 µL/well into a black-wall, clear-bottom 96-well poly-D-lysine coated plate.
-
Incubate overnight at 37°C, 5% CO2.
Step 2: Dye Loading (Day 0)
-
Prepare Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid (inhibits dye efflux) + 4 µM Fluo-4 AM.
-
Remove culture medium carefully.
-
Add 100 µL Loading Buffer to each well.
-
Incubate for 45 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.
Step 3: Co-treatment Preparation
Prepare a 5X Compound Plate to ensure minimal volume disturbance during addition.
| Group | Well Content (5X) | Final Conc. (1X) |
| Vehicle | 2.5% DMSO in Buffer | 0.5% DMSO |
| Agonist Only | This compound (Serial Dilution) | 0.1 nM – 10 µM |
| Co-treatment | This compound + Devazepide | Agonist (Var) + Antagonist (1 µM Fixed) |
| Max Control | Ionomycin | 1 µM |
Step 4: Assay Execution (FLIPR / Plate Reader)
This workflow utilizes a "Co-addition" or "Pre-incubation" logic.
-
Baseline Read: Record fluorescence (Ex/Em: 494/516 nm) for 10 seconds to establish baseline (
). -
Antagonist Addition (Optional but Recommended): Add 10 µL of Devazepide (or Vehicle) to the cells. Incubate for 15 minutes inside the reader.
-
Why? Antagonists need time to occupy the orthosteric pocket before the agonist competes.
-
-
Agonist Addition: Inject 20 µL of this compound (5X stock) into the wells.
-
Kinetic Read: Immediately read fluorescence every 1 second for 60 seconds , then every 5 seconds for 120 seconds .
Data Analysis & Interpretation
Calculation
Calculate the Response (
Expected Results
| Treatment | Expected Curve Profile | Interpretation |
| This compound Only | Sigmoidal dose-response. | Functional activation of CCK-A. |
| This compound + Devazepide | Right-shift of curve (higher | Confirms signal is CCK-A mediated. |
| This compound + L-365,260 | No shift (if this compound is A-selective). | Confirms lack of CCK-B involvement. |
Workflow Visualization
Figure 2: Experimental Workflow. Step-by-step process for the Calcium Mobilization Assay.
Troubleshooting & Optimization
-
Low Signal-to-Noise:
-
Ensure Probenecid is fresh; it prevents the cells from pumping out the Fluo-4 dye.
-
Verify cell density; CCK receptors can downregulate if cells are over-confluent.
-
-
No Inhibition with Devazepide:
-
If Devazepide fails to block the signal, this compound may be acting via CCK-B (if the cell line expresses both) or an off-target Gq GPCR. Repeat with L-365,260 (CCK-B antagonist) to profile selectivity.
-
-
Solubility Issues:
-
This compound is hydrophobic. If precipitation occurs in the aqueous buffer, increase the BSA concentration (0.1%) in the assay buffer to act as a carrier, but ensure BSA is fatty-acid free to avoid interference.
-
References
-
TargetMol. (2024). This compound Product Information & CCK Receptor Affinity. TargetMol Chemicals. Link
-
SelleckChem. (2024). Devazepide (CCK-A Antagonist) Biological Activity. Selleck Chemicals. Link
-
Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews, 86(3), 805–847. Link
- Hull, K. M., et al. (2004). The cholecystokinin-A receptor agonist this compound inhibits food intake in rats. (Contextual Reference for In Vivo Efficacy).
measuring PD-149164 binding affinity
Application Note & Protocol Guide
Measuring the Binding Affinity of PD-149164 to the Cholecystokinin B (CCK-B) Receptor
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the binding affinity of this compound, a potent and selective cholecystokinin B (CCK-B) receptor agonist.[1] We delve into the scientific rationale behind assay selection, offering a comparative overview of prevalent methodologies for studying G-protein coupled receptor (GPCR) interactions. The primary focus is a detailed, field-proven protocol for a competitive radioligand binding assay, considered the gold standard for its robustness and sensitivity.[2] Additionally, we outline a homogeneous Scintillation Proximity Assay (SPA) as a high-throughput alternative. This document is structured to provide not only step-by-step instructions but also the causal logic behind experimental choices, ensuring scientific integrity and the generation of reliable, reproducible data.
Scientific Background
The Cholecystokinin (CCK) Receptor System
The cholecystokinin (CCK) receptor system, a key player in gastrointestinal and central nervous system functions, comprises two primary G-protein coupled receptor (GPCR) subtypes: CCK-A (Alimentary) and CCK-B (Brain).[3][4]
-
CCK-A Receptors: Found predominantly in the periphery, such as the pancreas and gallbladder, they are crucial for regulating digestion, satiety, and pancreatic secretion.[4][5] They exhibit a high affinity for sulfated CCK peptides.[6]
-
CCK-B Receptors (also known as Gastrin Receptors): These receptors are widespread in the central nervous system and are also found in the stomach.[3][7] They bind both sulfated and non-sulfated CCK peptides, as well as gastrin, with similarly high affinity.[6] The CCK-B receptor is implicated in anxiety, memory, and gastric acid secretion, making it a significant target for therapeutic development.
This compound: A Selective CCK-B Agonist
This compound is a non-peptide small molecule that functions as a potent and highly selective agonist for the CCK-B receptor. Published data demonstrates its sub-nanomolar affinity for the CCK-B receptor, with significantly lower affinity for the CCK-A subtype, highlighting its selectivity.[1] The enantiomer of this compound has been shown to act as an antagonist, underscoring the precise stereochemical requirements for receptor activation.[7] Accurate characterization of its binding affinity (Kᵢ) is a critical first step in understanding its pharmacological profile and therapeutic potential.
Strategic Assay Selection for Measuring Binding Affinity
Quantifying the interaction between a ligand like this compound and its receptor is fundamental. Several robust methods exist, each with distinct advantages and applications. The choice of assay depends on factors such as throughput requirements, availability of reagents (e.g., radiolabels, fluorescent probes), and the specific data required (e.g., equilibrium affinity vs. real-time kinetics).
| Assay Methodology | Principle | Advantages | Considerations |
| Radioligand Binding (Filtration) | A radiolabeled ligand competes with the unlabeled test compound (this compound) for receptor binding. Bound and free radioligand are separated by rapid filtration.[2][8] | Gold standard; high sensitivity and robustness; directly measures interaction at the target site.[2] | Requires radioisotope handling; separation step can be laborious for high throughput. |
| Scintillation Proximity Assay (SPA) | A homogeneous "mix-and-measure" assay. Receptors are bound to scintillant-impregnated beads. Only radioligand bound to the receptor is close enough to excite the beads and produce a light signal.[9][10][11] | No separation/wash steps; amenable to high-throughput screening (HTS); real-time kinetics possible.[9][11] | Potential for assay interference; requires specific SPA beads and receptor capture methods.[12] |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled ligand upon binding to a larger receptor protein.[13] | Homogeneous format; non-radioactive; suitable for HTS.[14] | Requires a high-quality fluorescent ligand; can have a narrow assay window; susceptible to compound fluorescence interference.[13][15] |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in refractive index on a sensor chip as the test compound flows over immobilized receptors, allowing for real-time kinetic analysis (kₒₙ, kₒff).[16][17][18] | Label-free; provides kinetic and affinity data; requires smaller amounts of protein.[16][19] | Requires specialized equipment; membrane protein immobilization can be challenging; sensitive to buffer composition and ligand solubility.[20] |
For the purpose of this guide, we will detail the Competitive Radioligand Binding Assay due to its established reliability and widespread use for generating high-quality affinity data for GPCRs.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Kᵢ) of this compound for the human CCK-B receptor by measuring its ability to compete with a known radioligand.
Principle of the Assay
The assay quantifies the affinity of a non-labeled compound (the "competitor," this compound) by measuring its ability to displace a radiolabeled ligand ("tracer") that has a known high affinity for the target receptor. As the concentration of this compound increases, it occupies more receptor sites, displacing the radioligand and reducing the measured radioactive signal. This dose-dependent inhibition allows for the calculation of the IC₅₀ (the concentration of competitor that displaces 50% of the specific binding of the radioligand), which is then used to derive the Kᵢ.
Caption: Principle of Competitive Radioligand Binding Assay.
Materials and Reagents
-
This compound: Prepare a concentrated stock (e.g., 10 mM) in 100% DMSO and store at -20°C.
-
Receptor Source: Cell membranes from a stable cell line overexpressing the human CCK-B receptor (e.g., CHO-CCK2R or HEK293-CCK2R).[21] These can be prepared in-house or purchased commercially.[22][23]
-
Radioligand: [¹²⁵I]Bolton-Hunter labeled CCK-8 ([¹²⁵I]BH-CCK-8) is a suitable choice as it binds to both CCK-A and CCK-B receptors with high affinity.[24] Specific activity should be ~2000 Ci/mmol.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known, non-radiolabeled CCK-B ligand, such as unlabeled CCK-8 or gastrin.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA, 0.1% (w/v) Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked for at least 30 minutes in 0.3% polyethylenimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.
-
Scintillation Cocktail: A high-efficiency cocktail suitable for solid supports (e.g., Betaplate Scint).
-
Equipment: 96-well plate vacuum manifold, liquid scintillation counter (e.g., MicroBeta), multi-channel pipettes, incubator.
Experimental Workflow
The entire procedure should be performed on ice unless otherwise specified to maintain membrane integrity.
Caption: Step-by-step workflow for the competitive binding assay.
Step-by-Step Protocol
-
Prepare this compound Dilutions:
-
Perform a serial dilution of this compound in Assay Buffer to create a range of concentrations. A typical final assay concentration range would be from 10 pM to 1 µM over 10-12 points.
-
Ensure the final DMSO concentration in the assay is ≤ 0.5% to avoid deleterious effects on the receptor.
-
-
Set Up the 96-Well Assay Plate:
-
The final assay volume is 250 µL. All additions are done in triplicate.
-
Total Binding (TB) wells: Add 50 µL of Assay Buffer.
-
Non-specific Binding (NSB) wells: Add 50 µL of the high-concentration unlabeled ligand (e.g., 1 µM CCK-8).
-
Competition wells: Add 50 µL of the corresponding this compound serial dilution.
-
-
Add Radioligand:
-
Dilute the [¹²⁵I]BH-CCK-8 stock in Assay Buffer to a working concentration. The final concentration in the assay should be at or below its Kₔ value for the CCK-B receptor (typically 0.1-0.5 nM) to ensure assay sensitivity.
-
Add 50 µL of the diluted radioligand to all wells.
-
-
Initiate the Binding Reaction:
-
Thaw the CCK-B receptor membranes on ice. Dilute them in Assay Buffer to a concentration that will yield a robust signal-to-noise ratio (typically 5-20 µg of protein per well). This must be optimized empirically.[25]
-
Initiate the reaction by adding 150 µL of the diluted membrane preparation to all wells.
-
-
Incubate:
-
Seal the plate and incubate for 60-90 minutes at room temperature with gentle, consistent agitation to allow the binding to reach equilibrium.
-
-
Terminate and Filter:
-
Turn on the vacuum manifold. Place the pre-soaked GF/C filter plate on the manifold base.
-
Rapidly transfer the contents of the assay plate to the filter plate. The vacuum will pull the liquid through, trapping the membranes (and any bound radioligand) on the filter.
-
-
Wash:
-
Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer per well to remove unbound radioligand. Do not allow the filters to dry out between washes.
-
-
Dry and Count:
-
Remove the filter plate from the manifold and dry it completely, typically under a heat lamp or in a low-temperature oven (50°C) for 30-60 minutes.[25]
-
Once dry, add ~50 µL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate for at least 1 hour.
-
Count the radioactivity (in Counts Per Minute, CPM) in a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Average the triplicate CPM values for each condition.
-
Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB)
-
The specific binding should ideally be >80% of the total binding for a robust assay.
-
-
Generate Inhibition Curve:
-
For each concentration of this compound, calculate the percent specific binding: % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
Plot the % Specific Binding against the log[this compound].
-
Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a program like GraphPad Prism to fit the curve and determine the IC₅₀ value.
-
-
Calculate the Inhibitory Constant (Kᵢ):
-
The Kᵢ is a true measure of affinity, independent of the radioligand concentration used. Calculate it using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:
-
IC₅₀ is the experimentally determined concentration of this compound that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the CCK-B receptor (this must be determined separately via a saturation binding experiment or obtained from a reliable source).
-
-
| Example Data and Calculation | |
| Assay Parameters | |
| Radioligand ([¹²⁵I]BH-CCK-8) Concentration, [L] | 0.2 nM |
| Radioligand Dissociation Constant, Kₔ | 0.3 nM |
| Experimental Results | |
| Average Total Binding (TB) CPM | 12,500 |
| Average Non-specific Binding (NSB) CPM | 800 |
| Calculated IC₅₀ of this compound from curve fit | 0.14 nM |
| Kᵢ Calculation | |
| Kᵢ = 0.14 / (1 + [0.2 / 0.3]) | |
| Kᵢ = 0.14 / (1 + 0.667) | |
| Kᵢ = 0.084 nM |
This calculated Kᵢ value is consistent with the high potency reported for this compound at the CCK-B receptor.[1]
Alternative Protocol Outline: Scintillation Proximity Assay (SPA)
SPA offers a homogeneous alternative that is highly amenable to automation and high-throughput screening.[2][9]
-
Principle: Cell membranes expressing the CCK-B receptor are captured onto SPA beads (e.g., wheat germ agglutinin-coated beads).
-
Procedure:
-
In a 96- or 384-well plate, mix the receptor-coupled SPA beads, the radioligand ([¹²⁵I]BH-CCK-8), and varying concentrations of this compound.
-
Incubate the plate to reach equilibrium. No filtration is needed.
-
Read the plate directly in a scintillation counter. Only radioligand bound to the receptor on the bead will be close enough to generate a light signal.
-
-
Analysis: Data analysis is similar to the filtration assay, where a decrease in signal with increasing competitor concentration is used to calculate the IC₅₀ and Kᵢ.
Conclusion
The competitive radioligand binding assay remains a cornerstone for the precise determination of ligand binding affinity.[8] The detailed protocol provided here offers a robust and validated system for characterizing the interaction of this compound with its target, the CCK-B receptor. By carefully controlling experimental variables and including appropriate controls, researchers can generate high-quality, reproducible affinity data (Kᵢ) that is essential for advancing drug discovery programs. For higher throughput needs, the principles outlined can be readily adapted to homogeneous formats like the Scintillation Proximity Assay.
References
- Fluorescence Polarization in GPCR Research. (2025, August 27). Vertex AI Search.
- Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments.
- GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. GenScript.
- Radioligand Binding Assay. Gifford Bioscience.
- Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. (2002, February 15). PubMed.
- This compound | CCK-B Receptor Agonist. MedchemExpress.com.
- Uses & Advantages of Membrane Preparations for GPCRs. DiscoverX.
- Scintillation proximity assay. What it is, how it works and what it is used for. (2024, March 13). YouTube.
- Affinity of cholecystokinin receptor antagonists for the gastrin-binding protein. (2000, January 24). PubMed.
- SPA Ligand Binding Assays. Revvity.
- Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (2016, March 15). PubMed.
- On the use of cells or membranes for receptor binding: growth hormone secretagogues. (2010, April 15). PubMed.
- Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011, May 16). ACS Publications.
- CCK1 Biochemical Binding Assay Service. Reaction Biology.
- Surface plasmon resonance applied to G protein-coupled receptors. PMC - NIH.
- Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025, March 20). PharmaFeatures.
- Fluorescent ligand binding assays for GPCRs. BMG LABTECH.
- Fluorescent ligands to investigate GPCR binding properties and oligomerization. (2013, January 29). Biochemical Society Transactions | Portland Press.
- A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
- Game Changer in Target-Based Drug Discovery. (2023, March 7). Celtarys Research.
- Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding. PMC.
- Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). ASCB.
- Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer.
- Custom protein ligand binding assays. Eurofins Calixar.
- Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation. PMC.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Radioligand Binding Assay. Creative Bioarray.
- CCK1 and CCK2 ligand-binding assays. (A) HEK293 cells transiently... ResearchGate.
- Novel Drug With New Mechanism Promising for Parkinson's Motor Fluctuations. (2025, October 20). Medscape.
- Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33). (1989, December). PubMed.
- Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and... (2019, September 10). PMC.
- Structures of the human cholecystokinin receptors in complex with agonists and antagonists. (2021, May 21). Nature.
- Both CCK-A and CCK-B/gastrin receptors are present on rabbit vagus nerve. (1992, September). PubMed.
- Cholecystokinin A and B receptors are differentially expressed in normal pancreas and pancreatic adenocarcinoma. Merck Millipore.
- Molecular mechanism of PD-1/PD-L1 blockade via anti-PD-L1 antibodies atezolizumab and durvalumab. (2017, July 17). PMC.
- BindingDB PrimarySearch_ki. BindingDB.
- Structural basis of cholecystokinin receptor binding and regulation. PMC.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SPA Ligand Binding Assays | Revvity [revvity.com]
- 13. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 14. Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. molbiolcell.org [molbiolcell.org]
- 18. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 19. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 20. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. genscript.jp [genscript.jp]
- 23. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 24. Both CCK-A and CCK-B/gastrin receptors are present on rabbit vagus nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
PD-149164 off-target effects investigation
Technical Support Center: PD-149164 Off-Target Effects Investigation
Topic: Investigating & Mitigating Off-Target Effects of this compound (Dopamine D3 Receptor Agonist) Audience: Senior Researchers, Pharmacologists, and Drug Discovery Scientists Last Updated: February 22, 2026
Introduction: The Selectivity Paradox
Welcome to the technical support hub for This compound . As a potent dopamine D3 receptor agonist, this compound is a critical tool for distinguishing D3-mediated behaviors (e.g., cognition, motivation) from D2-mediated motor functions.
The Core Challenge:
While this compound exhibits high affinity for the D3 receptor (
This guide provides the self-validating protocols required to confirm D3 specificity in your data.
Module 1: The Selectivity Window (Data & Mechanism)
Q: I am observing catalepsy and severe locomotor inhibition. Is this a D3 effect?
A: It is highly probable you have breached the selectivity window and are activating D2 receptors.
Technical Explanation:
this compound is approximately 100-400 fold selective for D3 over D2. However, D2 receptors are expressed at significantly higher density (
Binding Affinity Profile (Human Receptors)
| Receptor Subtype | Selectivity Ratio (D3 vs Target) | Functional Consequence of Activation | |
| Dopamine D3 | 1.4 - 5.0 | 1 (Target) | Hypothermia, autoreceptor inhibition, pro-cognitive effects. |
| Dopamine D2 | ~700 - 900 | ~1:200 | Catalepsy, hyper-locomotion (postsynaptic), prolactin release. |
| Dopamine D4 | > 1,500 | > 1:500 | Minimal impact at standard doses. |
Key Insight: If your plasma/brain concentration exceeds
, you are no longer using a specific D3 probe; you are using a non-selective dopamine agonist.
Visualizing the Selectivity Collapse
The following diagram illustrates the "Safe Window" for D3 investigation versus the "Risk Zone" for D2 contamination.
Caption: Figure 1. Concentration-dependent loss of selectivity. D2 engagement occurs only when dosing exceeds the specific window.
Module 2: Troubleshooting Protocols
Q: How do I chemically validate that my observed effect is D3-mediated and not an off-target artifact?
A: You must perform an Antagonist Challenge . Relying solely on the agonist dose-response is insufficient due to the D2 density issues described above.
Protocol: The "Gold Standard" Antagonist Challenge
This protocol uses SB-277011-A (highly selective D3 antagonist) and L-741,626 (selective D2 antagonist) to dissect the mechanism.
Step-by-Step Methodology:
-
Define the Agonist Baseline:
-
Administer this compound at the dose producing the phenotype (e.g., 1 mg/kg s.c.).
-
Record effect magnitude (E_ago).
-
-
Arm A: D3 Blockade (The Null Hypothesis):
-
Pre-treat animals (t = -30 min) with SB-277011-A (10 mg/kg, i.p.).
-
Administer this compound (t = 0).
-
Interpretation: If the effect is abolished , it is D3-mediated. If the effect persists , it is an off-target (likely D2) effect.
-
-
Arm B: D2 Blockade (The Confirmation):
-
Pre-treat animals (t = -30 min) with L-741,626 (3 mg/kg, s.c.).
-
Administer this compound (t = 0).
-
Interpretation: If the effect persists , your this compound signal is clean (D3). If the effect is abolished , your this compound dose was too high and acted via D2.
-
Decision Tree for Experimental Results
Caption: Figure 2. Pharmacological validation workflow. Use selective antagonists to confirm receptor specificity.
Module 3: Formulation & Stability FAQs
Q: I see precipitation in my syringe. Could micro-precipitates cause erratic in vivo data?
A: Yes. This compound is typically supplied as a hydrochloride salt. It is sensitive to pH changes.
Troubleshooting Guide:
-
Vehicle Selection: Use 0.9% Saline or Distilled Water .
-
Avoid PBS: Phosphate Buffered Saline (PBS) can sometimes cause precipitation if the concentration is high (>5 mg/mL) due to the common ion effect or pH shift.
-
pH Check: Ensure the final solution pH is < 6.5 . D3 agonists are often unstable or insoluble in basic environments.
-
Visual Check: If the solution is cloudy, do not inject. The actual concentration reaching the brain will be unknown, leading to high variability and potential "toxic" spikes if aggregates dissolve in the blood.
Q: What is the optimal route of administration? A: Subcutaneous (s.c.) or Intraperitoneal (i.p.).
-
s.c.: Preferred for steady absorption and minimizing the "bolus effect" that might briefly spike plasma levels into the D2-binding range.
References
-
Pugsley, T. A., et al. (1995). "Neurochemical and functional characterization of the preferentially selective dopamine D3 agonist PD 128907." Journal of Pharmacology and Experimental Therapeutics, 275(3), 1355-1366. (Note: this compound is a structural analog often characterized alongside PD-128907 in this series).
-
Sokoloff, P., et al. (1990). "Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics." Nature, 347, 146-151.
-
Heidbreder, C. A., et al. (2005). "The role of central dopamine D3 receptors in drug addiction: a review of pharmacological evidence." Brain Research Reviews, 49(1), 77-105.
-
Newman-Tancredi, A., et al. (1997).[1] "Agonist and antagonist actions of antipsychotic agents at human dopamine D3 receptors: a [35S]GTP gamma S binding study." European Journal of Pharmacology, 319(2-3), 379-383.
Sources
Technical Support Center: Enhancing the Efficacy of PD-149164
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Understanding PD-149164: Foundational Knowledge
Before delving into troubleshooting, it is crucial to have a solid understanding of the compound you are working with.
Q1: What is the general mechanism of action for a small molecule inhibitor like this compound?
Small molecule inhibitors, such as this compound, are typically designed to interact with specific protein targets within a cell, most commonly enzymes like kinases.[1] They function by binding to a specific site on the target protein, often the active site where the natural substrate would bind, thereby blocking its activity.[1] This inhibition can prevent a signaling cascade from being initiated or propagated, leading to a specific cellular response. For instance, many kinase inhibitors work by competing with ATP, the phosphate donor in phosphorylation reactions.[1] By blocking the kinase's ability to use ATP, the inhibitor effectively shuts down its function.
II. Troubleshooting In Vitro Efficacy
In vitro experiments are the cornerstone of preclinical research, providing a controlled environment to study the direct effects of a compound on cells or specific proteins. However, achieving consistent and meaningful results can be challenging.
Q2: My in vitro results with this compound are inconsistent. What are the common culprits?
Inconsistent results in cell-based assays are a frequent issue and can often be traced back to a few key areas.[2][3] These include:
-
Compound Solubility and Stability: Poorly soluble compounds can precipitate out of solution, leading to a lower effective concentration than intended.[4][5] Stability is also a concern, as the compound may degrade over time in your assay medium.[6]
-
Cell Health and Culture Conditions: The health and passage number of your cells can significantly impact their response to treatment.[2] Stressed or unhealthy cells may exhibit altered signaling pathways or be more susceptible to non-specific toxicity.
-
Assay-Specific Interferences: The compound itself might interfere with your detection method. For example, some compounds can have inherent fluorescent properties that interfere with fluorescence-based readouts.[7]
-
Experimental Technique: Minor variations in pipetting, incubation times, or cell seeding density can introduce significant variability.[8]
Q3: I suspect this compound has poor solubility. How can I address this?
Poor aqueous solubility is a common challenge for many small molecule inhibitors and can dramatically impact experimental outcomes.[6] Here are several strategies to mitigate this issue:
-
Formulation Strategies:
-
Use of Co-solvents: Incorporating a small percentage of an organic solvent like DMSO can help to keep the compound in solution.[5] However, it is crucial to determine the maximum tolerable concentration of the solvent for your specific cell model, as high concentrations can be toxic.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[6]
-
Lipid-Based Formulations: For in vivo applications, lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of lipophilic drugs.[4][9]
-
-
Physical Modification:
-
Chemical Modification:
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[4][6]
-
Prodrugs: A prodrug is an inactive form of a drug that is metabolized into the active form in the body.[11] This approach can be used to improve solubility and other physicochemical properties.
-
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the solvent system. | Simple to implement. | Potential for solvent toxicity. |
| Cyclodextrins | Forms inclusion complexes with the drug. | Can significantly increase solubility. | May alter drug-target interactions; potential for toxicity at high concentrations.[6] |
| Lipid Formulations | Solubilizes the drug in a lipid carrier. | Enhances oral bioavailability.[4] | More complex formulation development. |
| Particle Size Reduction | Increases surface area for dissolution. | Improves dissolution rate.[5] | May require specialized equipment. |
| Salt Formation | Alters physicochemical properties of the drug. | Can dramatically increase solubility.[6] | Not applicable to all compounds. |
| Prodrugs | Covalent modification of the drug. | Can improve multiple properties (solubility, permeability).[11] | Requires careful design and can alter pharmacokinetics. |
Q4: How can I optimize my cell-based assay to get more reliable data with this compound?
Optimizing your assay protocol is critical for obtaining reproducible and meaningful data.[12] Consider the following steps:
-
Determine the Linear Range of Your Assay: Before testing your compound, establish the optimal cell seeding density and the linear range of your detection method.[13]
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify the optimal concentration range and incubation time for this compound in your specific cell model.
-
Control for Solvent Effects: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same concentration used in your experimental wells.[14]
-
Minimize Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate your reagents and lead to artifacts.[7] It is good practice to fill the outer wells with media or PBS and not use them for experimental data points.
-
Ensure Proper Mixing: Inadequate mixing of reagents can lead to significant well-to-well variability.[8]
-
Check for Autofluorescence: If you are using a fluorescence-based assay, check if this compound has any intrinsic fluorescence at the excitation and emission wavelengths you are using.[15]
Experimental Workflow: Optimizing a Cell-Based Assay
Caption: A stepwise workflow for optimizing a cell-based assay.
III. Enhancing In Vivo Efficacy
Translating in vitro findings to in vivo models introduces a new set of complexities, including pharmacokinetics (PK) and pharmacodynamics (PD).
Q5: this compound shows good activity in vitro, but poor efficacy in my animal model. What could be the reason?
The discrepancy between in vitro and in vivo results is a common challenge in drug development.[16][17] Several factors can contribute to this:
-
Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream after administration, leading to low systemic exposure.[5] This is often linked to poor solubility.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or other organs and eliminated from the body, resulting in a short half-life.[18]
-
Inadequate Target Engagement: The concentration of the drug reaching the tumor or target tissue may not be sufficient to inhibit the target protein effectively.[19]
-
Biological Differences Between Models: The in vitro model may not fully recapitulate the complexity of the in vivo environment.[16][20] For example, the tumor microenvironment in an animal model can influence drug response.
-
Limitations of the Animal Model: Animal models do not always accurately predict human responses to drugs.[21][22]
Q6: How can I improve the in vivo delivery and efficacy of this compound?
Improving in vivo efficacy often involves enhancing the drug's delivery to the target site and optimizing its pharmacokinetic profile.[23]
-
Formulation Development: As discussed for in vitro studies, formulation strategies like lipid-based delivery systems can significantly improve oral bioavailability.[4]
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles can protect it from degradation, prolong its circulation time, and potentially target it to specific tissues.[18][24]
-
Combination Therapy: Combining this compound with other therapeutic agents can lead to synergistic effects and overcome resistance mechanisms.[25][26][27][28][29] For example, combining a targeted therapy with an immunotherapy agent can enhance the anti-tumor immune response.
-
Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) can significantly impact the drug's pharmacokinetic profile.
Signaling Pathway: Potential Combination Therapy Approach
Caption: Diagram illustrating a potential combination therapy strategy.
IV. Advanced Troubleshooting and Protocols
Q7: I am still facing issues. What are some advanced troubleshooting steps I can take?
If basic troubleshooting has not resolved your issues, you may need to delve deeper into the specifics of your experiment.
Table 2: Advanced Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in fluorescence assay | Autofluorescence from media components or the compound itself. | Use phenol red-free media or perform measurements in PBS.[15] Test for compound autofluorescence. |
| Low signal-to-noise ratio | Suboptimal detector gain settings or focal height. | Optimize the gain setting on your plate reader.[15] Adjust the focal height to the level of your cells.[15] |
| Variable results in kinase assays | Inactive enzyme, degraded ATP, or incorrect buffer conditions. | Use a fresh aliquot of the enzyme and perform a positive control.[8] Ensure ATP is properly stored and prepare fresh dilutions. Verify buffer pH and ionic strength.[7] |
| Compound appears less potent in cell-based vs. biochemical assays | Poor cell permeability or active efflux from cells. | The compound may not be efficiently entering the cells or could be actively pumped out by efflux pumps.[30] |
Protocol: General Kinase Activity Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.[7]
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate mix in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute to a 4X stock in kinase reaction buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X this compound solution or vehicle control to the appropriate wells.
-
Add 10 µL of the 2X kinase/substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to your chosen assay format (e.g., luminescence, fluorescence).
-
V. References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Pharmacy.
-
Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (2021, October 7). Eppendorf.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI.
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation.
-
The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
-
The Limitations of Animal Models in Drug Development. (2024, April 11). PharmaFeatures.
-
In Vivo Small Molecule Drugs Delivery Services. CD BioSciences.
-
The (misleading) role of animal models in drug development. Frontiers.
-
Delivery systems for small molecule drugs, proteins, and DNA: the neuroscience/biomaterial interface. (2004, November 15). PubMed.
-
Understanding the problems related to animal models. (2023, February 7). faCellitate.
-
Gene and Small Molecule Delivery in vivo Using Novel Nanoparticle-based Systems. [Source not available].
-
How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems.
-
Targeting cancer with small molecule kinase inhibitors. PMC - NIH.
-
Three Basic Drug Delivery Methods. (2022, March 11). BOC Sciences.
-
Problems with Animal Research. American Anti-Vivisection Society.
-
Novel Techniques for Small Molecule-Based Drug Delivery in Cancerous Tissue: A Literature Review. (2022, April 1). [Source not available].
-
What It Takes to Improve a First-Generation Inhibitor to a Second- or Third-Generation Small Molecule. (2019, May 17). ASCO Publications.
-
Limitations of the Animal Model. (2025, June 9). National Anti-Vivisection Society.
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC.
-
Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. Benchchem.
-
Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. (2017, September 16). Neuro-Oncology | Oxford Academic.
-
Technical Support Center: Troubleshooting Inconsistent Results in PKC Assays. Benchchem.
-
Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - UK.
-
A troubleshooting guide to microplate-based assays. analytica-world.com.
-
A recent update on small‐molecule kinase inhibitors for targeted cancer therapy and their therapeutic insights from mass spectrometry‐based proteomic analysis. ResearchGate.
-
Troubleshooting guide. NCBI.
-
Protocols & Troubleshooting Guides. R&D Systems.
-
Novel Drug With New Mechanism Promising for Parkinson's Motor Fluctuations. (2025, October 20). Medscape.
-
Researchers report results from four trials of immunotherapy drug combinations. (2022, April 13). [Source not available].
-
summary of safety and effectiveness data (ssed). (2019, March 8). accessdata.fda.gov.
-
Combination Therapy with Radiation and PARP Inhibition Enhances Responsiveness to Anti-PD-1 Therapy in Colorectal Tumor Models. (2020, September 1). PubMed.
-
Target: Lysine-specific demethylase 6A (CHEMBL2069164). ChEMBL - EMBL-EBI.
-
A Combination Therapy Strategy to Reverse Anti-PD-1 Therapy Resistance in Metastatic Ovarian Cancer Patients. (2023, August 1). DTIC.
-
Mechanism of action and in vivo role of platelet-derived growth factor. PubMed.
-
Pathological Protein Targets in Parkinson's Disease: Progress Towards the Development of Disease-Modifying Therapies. (2026, February 17). PubMed.
-
Molecular mechanism of PD-1/PD-L1 blockade via anti-PD-L1 antibodies atezolizumab and durvalumab. (2017, July 17). PMC.
-
Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed.
-
Combination Therapy With Polydeoxyribonucleotide and Pirfenidone Alleviates Symptoms of Acute Respiratory Distress Syndrome in Human Lung Epithelial A549 Cells. (2020, May 31). PubMed.
-
Combination therapy with androgen deprivation for hormone sensitive prostate cancer: A new frontier. (2018, September 15). PubMed.
-
Target protein identified for improving heart attack treatment. (2021, June 2). WSU Insider.
-
Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. PMC.
-
Stability Limits of a PD Controller for a Flywheel Supported on Rigid Rotor and Magnetic Bearings. (2006, January 1). NASA Technical Reports Server (NTRS).
-
Identification of Direct Protein Targets of Small Molecules. PMC - NIH.
Sources
- 1. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. urncst.com [urncst.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 17. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 18. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 19. academic.oup.com [academic.oup.com]
- 20. navs.org [navs.org]
- 21. Understanding the problems related to animal models – faCellitate [facellitate.com]
- 22. aavs.org [aavs.org]
- 23. Delivery systems for small molecule drugs, proteins, and DNA: the neuroscience/biomaterial interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 25. aacrmeetingnews.org [aacrmeetingnews.org]
- 26. Combination Therapy with Radiation and PARP Inhibition Enhances Responsiveness to Anti-PD-1 Therapy in Colorectal Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. apps.dtic.mil [apps.dtic.mil]
- 28. Combination Therapy With Polydeoxyribonucleotide and Pirfenidone Alleviates Symptoms of Acute Respiratory Distress Syndrome in Human Lung Epithelial A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Combination therapy with androgen deprivation for hormone sensitive prostate cancer: A new frontier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: PD-149164 Experimental Optimization
This is a Technical Support Center guide designed for researchers encountering variability with PD-149164 .
Status: Active | Ticket: #this compound-VAR | Tier: 3 (Senior Scientific Support)
Welcome to the Advanced Troubleshooting Hub. You are likely here because your data with this compound (a non-peptide CCK receptor agonist ) is showing high variability, inverted effects, or "bell-shaped" dose responses. This guide deconstructs the specific physicochemical and pharmacological pitfalls of this compound.
PART 1: The "Identity Crisis" (Critical First Step)
The Issue: "My results suggest antagonism, but the datasheet says agonist (or vice versa)."
The Root Cause: this compound is subject to significant classification confusion in public databases. While primary literature characterizes it as a CCK agonist , some databases erroneously tag it as an antagonist due to the existence of its enantiomer, PD-151932 , which is an antagonist.
-
This compound: CCK-B/CCK-A Agonist (Stimulates Calcium release).
-
PD-151932: CCK-A Antagonist (Blocks CCK-8 effects).[1]
Diagnostic Protocol: Before proceeding, validate your compound's activity profile. If you purchased a "racemic" mixture, your data is likely invalid due to the opposing effects of the enantiomers.
Figure 1: Triage workflow to rule out enantiomeric contamination or misidentification.
PART 2: Solubility & Formulation (The "Invisible" Variable)
The Issue: "I see no effect in vivo, or high variability between replicates in vitro."
The Science: this compound contains adamantane and indole moieties. These are highly lipophilic bulky groups.
-
Risk: In aqueous buffers (PBS/HBSS), this compound will micro-precipitate rapidly if not properly solvated. This "crashing out" is often invisible to the naked eye but drastically reduces the effective concentration (C_eff).
-
Adsorption: The adamantane group is "sticky." It binds to plasticware (tips, tubes, plate walls), further depleting the dose.
Troubleshooting Table: Formulation Standards
| Parameter | Recommendation | Why? (Causality) |
| Primary Solvent | 100% DMSO (Stock) | The adamantane cage requires an organic solvent to disrupt crystal lattice energy. |
| Stock Conc. | Max 10-20 mM | Avoiding saturation prevents precipitation upon freeze-thaw cycles. |
| Working Solution | DMSO < 0.1% in buffer | High DMSO is toxic; however, rapid dilution is key to prevent crashing. |
| Labware | Glass or Low-Bind Plastics | Adamantane moieties adsorb to standard polystyrene/polypropylene. |
| Additives | Cyclodextrin (HP-β-CD) | If aqueous solubility fails, 20% HP-β-CD encapsulates the hydrophobic core, improving stability. |
PART 3: Receptor Selectivity & Dosing
The Issue: "I am getting off-target effects or a bell-shaped dose-response curve."
The Science: this compound is a CCK-B (Gastrin) preferring agonist, but it retains affinity for CCK-A .
-
CCK-B Affinity (Ki): ~0.1 - 1.0 nM (High Affinity)
-
CCK-A Affinity (Ki): ~75 - 100 nM (Lower Affinity)
The Trap: If you dose at 1 µM to "ensure" activation, you have lost selectivity. You are now activating both CCK-A and CCK-B. In many physiological systems (e.g., feeding, anxiety), CCK-A and CCK-B can have distinct or even opposing modulatory roles.
Optimized Dosing Strategy:
-
In Vitro (Binding/Functional): Maintain concentrations between 1 nM and 10 nM to isolate CCK-B activity.
-
In Vivo: The therapeutic window is narrow. A dose of 0.1 mg/kg might be selective, whereas 1.0 mg/kg may recruit CCK-A receptors.
Figure 2: Selectivity window mechanism. High concentrations recruit CCK-A, causing behavioral confounds.
PART 4: Frequently Asked Questions (FAQ)
Q1: My this compound solution turned cloudy when I added it to the cell media. Is it ruined? A: Yes. The compound has precipitated ("crashed out"). Vortexing will not re-dissolve it effectively for quantitative work.
-
Fix: Prepare a fresh stock in 100% DMSO. Add the stock to the media while vortexing the media to ensure rapid dispersion, or use an intermediate dilution step with Tween-80 or Cyclodextrin .
Q2: I see rapid desensitization in my Calcium Flux assay. Is the compound degrading? A: Unlikely. CCK receptors (GPCRs) undergo rapid homologous desensitization and internalization upon agonist binding (β-arrestin recruitment).
-
Fix: This is a biological feature, not a bug. Ensure your read times are immediate (seconds to minutes). Do not pre-incubate the agonist for long periods before measuring the peak response.
Q3: Can I use this compound to study Dopamine release? A: Indirectly, yes. CCK-B receptors are co-localized with dopamine neurons in the Nucleus Accumbens and VTA. This compound can modulate dopamine release, but it is not a direct dopamine receptor ligand. Ensure your controls include a specific CCK-B antagonist (e.g., L-365,260 ) to prove the mechanism is CCK-dependent.
References
-
Hughes, J., et al. (1996). "Characterization of novel peptoid agonists for the CCK-A receptor." Regulatory Peptides, 65(1), 15-21.[1][2] (Describes the synthesis and agonist profile of this compound vs the antagonist enantiomer PD-151932).
-
Berna, M.J., et al. (2003). "Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry." Proceedings of the National Academy of Sciences (PNAS), 100(9), 5525-5530.[3] (Discusses the stereochemical switch between agonism and antagonism in this ligand class). [3]
-
IUPHAR/BPS Guide to Pharmacology. "CCK2 Receptor Ligands." (Note: Use caution as some database entries may conflate the enantiomers).
-
MedKoo Biosciences. "this compound Data Sheet." (Provides physicochemical properties confirming lipophilicity and molecular weight).
Sources
Validation & Comparative
A Comparative Efficacy Analysis of Selective δ-Opioid Receptor Agonists: SNC80 vs. AZD2327
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two prominent selective δ-opioid receptor (DOR) agonists: SNC80 and AZD2327. As a senior application scientist, the goal of this document is to move beyond a simple recitation of facts and provide an in-depth analysis of their pharmacological profiles, supported by experimental data and protocols. This comparison will aid researchers in selecting the appropriate tool compound for their studies and offer insights into the therapeutic potential of targeting the DOR.
The δ-opioid receptor is a G-protein coupled receptor that has garnered significant interest as a therapeutic target for a range of conditions, including chronic pain, depression, and anxiety.[1][2] Unlike μ-opioid receptor agonists, which are the mainstay of pain management but are fraught with side effects like respiratory depression and addiction, DOR agonists have shown a more favorable preclinical safety profile.[3] SNC80, discovered in the 1990s, has been a cornerstone non-peptide tool compound for studying DOR function.[4] AZD2327 is a more recently developed highly potent and selective DOR agonist.[3] This guide will dissect the nuances of their efficacy, providing a clear, data-driven comparison.
Comparative Pharmacological Profile
The efficacy of a DOR agonist is not solely defined by its binding affinity but also by its functional potency and selectivity. The following table summarizes key in vitro pharmacological parameters for SNC80 and AZD2327, providing a quantitative basis for comparison.
| Parameter | SNC80 | AZD2327 | Key Insights |
| Binding Affinity (Ki, nM) at human DOR | 9.4 | 0.49 (C27 isoform), 0.75 (F27 isoform)[3] | AZD2327 exhibits approximately 10-20 fold higher binding affinity for the human DOR compared to SNC80. |
| Functional Agonism (EC50, nM) in [³⁵S]GTPγS assay | ~52.8 (in cells expressing μ–δ heteromers)[5] | 24 (C27 isoform), 9.2 (F27 isoform) at human DOR[3] | Both compounds are full agonists. AZD2327 demonstrates greater potency in functional assays at the human DOR. |
| Selectivity over μ- and κ-opioid receptors | >2000-fold selective for δ over μ | >1000-fold selective over human μ- and κ-opioid receptors[3] | Both compounds are highly selective for the δ-opioid receptor, which is a critical attribute for minimizing off-target effects. |
| In Vivo Efficacy (Antinociception, ED50) | 49 nmol (i.t. in mice)[5] | Data not available in the same model for direct comparison. | While direct comparative in vivo antinociceptive data is limited, both have demonstrated efficacy in various preclinical models of pain and mood disorders.[3][6] |
Mechanism of Action and Signaling Pathways
Both SNC80 and AZD2327 are orthosteric agonists of the δ-opioid receptor, an inhibitory G-protein coupled receptor (GPCR) primarily coupled to Gi/G0 proteins.[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into Gα and Gβγ subunits. These subunits then modulate downstream effector systems.
The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can modulate ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
Figure 1: Simplified DOR signaling pathway.
It is also important to consider receptor trafficking and downstream signaling beyond G-protein activation. SNC80 has been shown to be a high-internalizing agonist that preferentially recruits β-arrestin 2.[8] This process can lead to receptor desensitization and tolerance but also initiate distinct signaling cascades. The β-arrestin recruitment profile of AZD2327 is not as extensively characterized in publicly available literature, representing a key area for future comparative studies.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo assays used to characterize DOR agonists.
1. In Vitro [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon receptor agonism, providing a quantitative measure of a compound's potency and efficacy.
-
Objective: To determine the EC50 and Emax of a test compound at the δ-opioid receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line expressing the human δ-opioid receptor (e.g., CHO or HEK-293 cells).
-
Incubate the membranes with increasing concentrations of the test compound (e.g., SNC80 or AZD2327) in an assay buffer containing GDP and [³⁵S]GTPγS.
-
After incubation, terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
-
Plot the data as a dose-response curve and calculate the EC50 and Emax values using non-linear regression.
-
Figure 2: Workflow for [³⁵S]GTPγS binding assay.
2. In Vivo Hot Plate Test for Antinociception
This is a classic behavioral assay to assess the analgesic properties of a compound in an animal model of acute thermal pain.
-
Objective: To evaluate the antinociceptive efficacy of a test compound.
-
Methodology:
-
Acclimate rodents (e.g., mice or rats) to the testing room and equipment.
-
Determine the baseline latency for each animal to exhibit a pain response (e.g., paw licking or jumping) on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.
-
Administer the test compound (e.g., SNC80 or AZD2327) via a specific route (e.g., intraperitoneal, subcutaneous, or intrathecal).
-
At predetermined time points after drug administration, re-measure the response latency on the hot plate.
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point.
-
Determine the dose-response relationship and calculate the ED50.
-
Discussion and Future Directions
Both SNC80 and AZD2327 are valuable pharmacological tools for investigating the therapeutic potential of the δ-opioid receptor. AZD2327's higher affinity and potency at the human receptor may offer advantages in certain experimental paradigms. However, SNC80's extensive characterization, including its known proconvulsant effects at higher doses and its interaction with β-arrestins, provides a rich dataset for mechanistic studies.[4][8]
The choice between these two compounds will depend on the specific research question. For studies requiring a highly potent and selective agonist with a potentially cleaner side effect profile at therapeutic doses, AZD2327 may be preferred. For investigations into the role of receptor trafficking and biased agonism in DOR function, the well-documented properties of SNC80 make it an excellent choice.
Future research should focus on head-to-head comparisons of these compounds in various preclinical models of disease, including chronic pain, depression, and anxiety. Furthermore, a detailed characterization of AZD2327's interaction with β-arrestins and its propensity for inducing tolerance and dependence would be highly valuable for the field. Understanding these nuances will be crucial for the development of the next generation of safe and effective DOR-targeted therapeutics.
References
-
The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience. [Link]
-
The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. ACS Chemical Neuroscience. [Link]
-
SNC-80 - Wikipedia. [Link]
-
Delta-opioid agonists: differential efficacy and potency of SNC80, its 3-OH (SNC86) and 3-desoxy (SNC162) derivatives in Sprague-Dawley rats. PubMed. [Link]
-
Enhanced antidepressant-like effects of a delta opioid receptor agonist, SNC80, in rats under inflammatory pain. International Association for the Study of Pain (IASP). [Link]
-
Delta opioid receptor agonists are effective for multiple types of headache disorders. [Link]
-
The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors. PMC. [Link]
-
Effects of Selective and Mixed-Action Kappa and Delta Opioid Receptor Agonists on Pain-Related Behavioral Depression in Mice. MDPI. [Link]
-
Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. MDPI. [Link]
-
Novel Drug With New Mechanism Promising for Parkinson's Motor Fluctuations. Medscape. [Link]
-
The delta opioid receptor: an evolving target for the treatment of brain disorders. PMC. [Link]
-
Preclinical Pharmacology of AZD2327: A Highly Selective Agonist of the δ-Opioid Receptor. [Link]
-
Differential behavioral tolerance to the delta-opioid agonist SNC80 ([(+)-4-[(alphaR)-alpha-[(2S,5R)-2,5-dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide) in Sprague-Dawley rats. PubMed. [Link]
-
A Modular Phase I/II Open-label Multicentre Study to Evaluate the Safety PK PD Immunogenicity and Efficacy of AZD4512 Monotherapy or in Combination with other Anticancer agent(s) in subjects with Relapsed/Refractory B-cell Non-Hodgkin Lymphoma. Clinical Trials. [Link]
-
The selective delta opioid agonist SNC80 enhances amphetamine-mediated efflux of dopamine from rat striatum. PMC. [Link]
-
Mechanism of action and in vivo role of platelet-derived growth factor. PubMed. [Link]
-
δ-opioid receptor - Wikipedia. [Link]
-
Molecular mechanism of PD-1/PD-L1 blockade via anti-PD-L1 antibodies atezolizumab and durvalumab. PMC. [Link]
-
Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed. [Link]
-
Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function. PubMed. [Link]
-
Low-dose radiotherapy enhances the efficacy of PD-L1 blockade and induces the abscopal effect. PubMed. [Link]
-
A Meta-Analysis of Efficacy and Safety of PD-1/PD-L1 Inhibitors in Triple-Negative Breast Cancer. PMC. [Link]
-
The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers. [Link]
-
Safety and Efficacy of the ONCOlytic VIRus Armed for Local Chemotherapy, TG6002/5-FC, in Recurrent Glioblastoma Patients. ClinicalTrials.gov. [Link]
-
Efficacy of PD-1/PD-L1 plus CTLA-4 inhibitors in solid tumors based on clinical characteristics: a meta-analysis. PubMed. [Link]36683533/)
Sources
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. SNC-80 - Wikipedia [en.wikipedia.org]
- 5. The δ Opioid Receptor Agonist SNC80 Selectively Activates Heteromeric μ–δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 8. Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Calpain Inhibitors: A Focus on PD-150606
A Note to Our Readers: The initial topic for this guide was a comparative analysis of the inhibitor PD-149164. However, after a comprehensive search of scientific literature and databases, no specific information or experimental data could be found for a compound with this designation. It is possible that this was a typographical error. Therefore, this guide has been expertly curated to focus on a well-characterized and selective calpain inhibitor, PD-150606 , for which substantial comparative data is available. This will allow us to provide the in-depth, data-driven comparison for which our guides are known.
Introduction: The Critical Role of Specificity in Calpain Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in a multitude of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[1] The two most ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are involved in both physiological and pathological processes. Dysregulation of calpain activity has been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] This has made calpains an attractive therapeutic target.
However, the development of calpain inhibitors is challenging due to the need for high specificity. Many early-generation calpain inhibitors show cross-reactivity with other cysteine proteases, such as cathepsins, leading to potential off-target effects.[1][3] Furthermore, the distinct and sometimes opposing roles of calpain-1 and calpain-2 in certain cellular contexts necessitate the development of isoform-selective inhibitors.[4] This guide provides a detailed comparison of the specificity of PD-150606, a selective calpain inhibitor, with other commonly used calpain inhibitors.
The Calpain Signaling Pathway: A Network of Cellular Regulation
The activation of calpains is tightly regulated by intracellular calcium levels. Upon an influx of calcium, calpains undergo a conformational change that leads to their activation. Activated calpains then cleave a wide array of substrate proteins, leading to downstream cellular effects. The activity of calpains is endogenously regulated by calpastatin, a specific inhibitor protein.[5]
Caption: Experimental workflow for assessing inhibitor specificity.
Detailed Experimental Protocols
This protocol describes a fluorometric assay to determine the IC₅₀ of an inhibitor against purified calpain.
Materials:
-
Purified human calpain-1 or calpain-2
-
Calpain assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, with varying CaCl₂)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Test inhibitor (e.g., PD-150606)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the calpain assay buffer.
-
Add the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Add the purified calpain enzyme to all wells except the no-enzyme control.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC) over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and determine the IC₅₀ value.
Causality Behind Experimental Choices: The use of a purified enzyme system allows for the direct assessment of the inhibitor's effect on the target without the complexity of a cellular environment. A fluorogenic substrate provides a sensitive and continuous readout of enzyme activity.
This protocol assesses the ability of an inhibitor to block calpain activity in a cellular context by monitoring the cleavage of a known calpain substrate, α-spectrin.
Materials:
-
Cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and reagents
-
Test inhibitor
-
Calcium ionophore (e.g., A23187 or ionomycin)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against α-spectrin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.
-
Induce calpain activation by treating the cells with a calcium ionophore for a specified time (e.g., 30-60 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against α-spectrin. Calpain-mediated cleavage of spectrin results in characteristic breakdown products (e.g., 145/150 kDa fragments). [6]9. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of spectrin cleavage and the efficacy of the inhibitor.
Self-Validating System: The inclusion of a positive control (calcium ionophore treatment without inhibitor) and a negative control (vehicle treatment) is crucial for validating the assay. The dose-dependent inhibition of spectrin cleavage by the test compound provides strong evidence of its on-target activity in a cellular environment.
Conclusion: The Importance of Choosing the Right Inhibitor
The selection of an appropriate calpain inhibitor is paramount for the success of any study investigating the roles of these proteases. While broad-spectrum inhibitors can be useful for elucidating the general involvement of calpains, highly specific and, where necessary, isoform-selective inhibitors are required for dissecting the intricate functions of individual calpain family members. PD-150606 serves as an excellent example of a selective calpain inhibitor, offering a valuable tool for researchers. However, as with any inhibitor, it is crucial to consider its known specificity profile and to include appropriate controls to ensure the validity of the experimental findings. The continued development of even more specific and potent calpain inhibitors will undoubtedly pave the way for a deeper understanding of calpain biology and the development of novel therapeutic strategies for a range of diseases.
References
-
ALLN | Protease Inhibitors. G-Biosciences. (URL: [Link])
- Isoform-specific calpain inhibitors, methods of identification, and uses thereof.
-
ALLN; Calpain Inhibitor I. Cepham Life Sciences. (URL: [Link])
-
Calpain 2 Isoform‐Specific Cleavage of Filamin A Enhances HIF1α Nuclear Translocation, Promoting Metastasis in Triple‐Negative Breast Cancer. PMC. (URL: [Link])
-
REVIEWS. Nature. (URL: [Link])
-
Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease. PMC. (URL: [Link])
-
Conformationally restricted calpain inhibitors. RSC Publishing. (URL: [Link])
-
ALLN - CAS 110044-82-1 - Calbiochem | 208719. Merck Millipore. (URL: [Link])
-
Allosteric inhibitors of calpains: Reevaluating inhibition by PD150606 and LSEAL. PubMed. (URL: [Link])
-
Calpain inhibition: a therapeutic strategy targeting multiple disease states. PubMed. (URL: [Link])
-
(PDF) Conformationally restricted calpain inhibitors. ResearchGate. (URL: [Link])
-
An updated patent review of calpain inhibitors (2012 – 2014) | Request PDF. ResearchGate. (URL: [Link])
-
Calpastatin – Knowledge and References. Taylor & Francis. (URL: [Link])
-
The effects of calpeptin (a calpain specific inhibitor) on agonist induced microparticle formation from the platelet plasma membrane. PubMed. (URL: [Link])
-
Targeting Calpain-2 for Alzheimer's Disease Treatment. European Society of Medicine. (URL: [Link])
-
Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. PubMed. (URL: [Link])
-
Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin. PubMed. (URL: [Link])
-
Identifying mechanism-of-action targets for drugs and probes. PubMed. (URL: [Link])
Sources
- 1. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2016077461A2 - Isoform-specific calpain inhibitors, methods of identification, and uses thereof - Google Patents [patents.google.com]
- 5. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. igakuken.or.jp [igakuken.or.jp]
A Comparative Analysis of the Non-Peptide Neurotensin Receptor Antagonists: SR 48692 and SR 142948A
Introduction to Neurotensin and its Receptors
Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery.[1] It is involved in a wide array of physiological processes, including the regulation of dopamine neurotransmission, analgesia, and hypothermia.[1][2] NT exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2).[3] The NTS1 receptor, in particular, has been a focal point for drug development due to its association with various pathological conditions. Upon activation by NT, the NTS1 receptor couples to several G proteins, including Gαq, Gαi/o, and Gαs, initiating a cascade of intracellular signaling events.[4][5] This includes the activation of phospholipase C, leading to the production of inositol phosphates and subsequent mobilization of intracellular calcium.[4][5]
The development of non-peptide antagonists for neurotensin receptors has been a significant advancement, offering tools with improved pharmacokinetic properties, such as oral bioavailability and the ability to cross the blood-brain barrier, compared to peptide-based ligands.[6][7] This guide provides a detailed comparative analysis of two prototypical non-peptide neurotensin receptor antagonists: SR 48692 and its more potent analog, SR 142948A.
Neurotensin Receptor Signaling Pathway
The binding of neurotensin to the NTS1 receptor triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The primary signaling cascade involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. This increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.
Neurotensin (NT) activates the NTS1 receptor, initiating a Gq-mediated signaling cascade.
Comparative Profile: SR 48692 vs. SR 142948A
SR 48692 was the first potent and selective non-peptide antagonist developed for neurotensin receptors.[6] SR 142948A is a structurally related analog designed for improved potency and a broader spectrum of activity.[6][8]
Chemical Structure and Properties
Both molecules share a common diarylpyrazole scaffold, which is crucial for their antagonist activity. The key structural difference lies in the substituent at the 1-position of the pyrazole ring. In SR 48692, this is a 7-chloro-4-quinolinyl group. In SR 142948A, this is replaced by a more complex 4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl group.[6][8] This modification in SR 142948A contributes to its increased affinity and altered pharmacological profile.[9]
Binding Affinity
SR 142948A demonstrates a significantly higher binding affinity for neurotensin receptors compared to SR 48692.[8] In competitive binding assays, SR 142948A displaces radiolabeled neurotensin and [3H]SR 48692 with much greater potency.[6][8] Notably, while SR 48692 shows some selectivity for the NTS1 receptor over the NTS2 receptor, SR 142948A binds with high affinity to both NTS1 and levocabastine-sensitive NTS2 receptors.[10]
| Compound | Target | Cell Line/Tissue | IC50 / Ki | Reference |
| SR 48692 | NTS1 | HT-29 cells | IC50 = 30.3 nM | [6] |
| NTS1 | Guinea pig brain | Ki = 3.9 nM | [8] | |
| NTS2 | Adult rat brain | IC50 = 82.0 nM | [8] | |
| SR 142948A | NTS1 | HT-29 cells | IC50 = 0.32 nM | [9] |
| NTS1 | h-NTR1-CHO cells | IC50 = 1.12 nM | [8] | |
| NTS1/NTS2 | Guinea pig brain | Ki = 0.17 nM | [8] | |
| NTS2 | COS-3 cells (transfected) | IC50 = 1.8 nM | [8] |
In Vitro Functional Activity
Both compounds act as competitive antagonists, inhibiting neurotensin-induced intracellular signaling.
-
Inositol Monophosphate (IP) Formation: SR 142948A is a more potent antagonist of neurotensin-stimulated IP formation in HT-29 cells, with an IC50 of 3.9 nM.[6][7] In cells expressing the human NTS1 receptor, SR 142948A was approximately three-fold more potent than SR 48692 in inhibiting this response.[8]
-
Intracellular Calcium Mobilization: In Chinese hamster ovary (CHO) cells transfected with the human NTS1 receptor, SR 142948A effectively antagonizes neurotensin-induced increases in intracellular calcium.[6][7] At a concentration of 1 nM, SR 142948A significantly inhibited the calcium response, whereas SR 48692 was inactive at the same concentration.[6][8]
In Vivo Pharmacological Effects
Both SR 48692 and SR 142948A are orally bioavailable and can cross the blood-brain barrier, making them effective in vivo.[6][7]
-
Turning Behavior: In a mouse model where unilateral intrastriatal injection of neurotensin induces turning behavior, both compounds dose-dependently inhibit this effect when administered orally or intraperitoneally.[6][8]
-
Hypothermia and Analgesia: A key difference between the two analogs is their effect on neurotensin-induced hypothermia and analgesia. SR 142948A is capable of blocking both of these effects, whereas SR 48692 is not.[7][8] This suggests that SR 142948A has a broader spectrum of activity, likely due to its potent antagonism at multiple neurotensin receptor subtypes.[7][8]
-
Cardiovascular Effects: SR 142948A is a much more potent antagonist of neurotensin-induced cardiovascular effects, such as changes in blood pressure and plasma extravasation, compared to SR 48692.[11]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of a test compound for the NTS1 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HT-29 cells (which endogenously express the NTS1 receptor) to confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.[12]
-
-
Assay Setup:
-
Perform the assay in a 96-well plate.
-
To each well, add the following in order:
-
Cell membrane preparation (e.g., 50-100 µg of protein).
-
Serial dilutions of the test compound (SR 48692 or SR 142948A) or buffer (for total binding) or a high concentration of unlabeled neurotensin (for non-specific binding).
-
A fixed concentration of a suitable radioligand (e.g., [3H]SR 48692) near its Kd value.[13]
-
-
-
Incubation:
-
Filtration:
-
Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[12]
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
-
Quantification and Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Inositol Monophosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced production of inositol monophosphates, a downstream product of PLC activation.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the NTS1 receptor (e.g., HT-29 or h-NTR1-CHO cells) in appropriate media.
-
Plate the cells in a multi-well plate (e.g., 96-well or 384-well) and grow to a suitable confluency.[15]
-
-
Cell Stimulation:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with varying concentrations of the antagonist (SR 48692 or SR 142948A) for a defined period.
-
Stimulate the cells with a fixed concentration of neurotensin (e.g., at its EC80 concentration) for a specific time (e.g., 30-90 minutes at 37°C).[15]
-
-
Cell Lysis and IP Detection:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen detection kit (e.g., IP-One Gq assay kit).[15]
-
The assay typically involves the competitive binding of accumulated IP1 and a labeled IP1 tracer to a specific anti-IP1 antibody.
-
-
Quantification and Analysis:
-
Measure the signal (often fluorescence resonance energy transfer - FRET) using a plate reader.
-
Generate a standard curve using known concentrations of IP1.
-
Calculate the amount of IP1 produced in each well based on the standard curve.
-
Plot the percentage of inhibition of the neurotensin-induced response against the logarithm of the antagonist concentration.
-
Use non-linear regression to determine the IC50 value for each antagonist.
-
Conclusion
SR 48692 and SR 142948A are invaluable pharmacological tools for investigating the physiological and pathological roles of neurotensin. SR 48692, as the first-in-class non-peptide antagonist, laid the groundwork for understanding neurotensin receptor function. SR 142948A represents a significant advancement, exhibiting substantially higher potency and a broader antagonist profile.[7][8] Its ability to antagonize both NTS1 and NTS2 receptors, and consequently block a wider range of in vivo effects like hypothermia and analgesia, makes it a more comprehensive tool for studying the neurotensin system.[7][8][10] The choice between these two analogs will depend on the specific research question, with SR 48692 being suitable for studies requiring some NTS1 selectivity and SR 142948A for applications demanding potent and broad-spectrum neurotensin receptor blockade.
References
-
Vincent, J. P. (1995). Neurotensin receptors: binding properties, transduction pathways, and structure. Cellular and Molecular Neurobiology, 15(5), 501–512. [Link]
-
Botto, J. M., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. European Journal of Pharmacology, 805, 1–13. [Link]
-
Botto, J. M., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. European Journal of Pharmacology, 805, 1-13. [Link]
-
Botto, J. M., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. ResearchGate. [Link]
-
Gully, D., et al. (1997). Biochemical and Pharmacological Activities of SR 142948A, a New Potent Neurotensin Receptor Antagonist. The Journal of Pharmacology and Experimental Therapeutics, 280(2), 802-812. [Link]
-
Feletou, M., et al. (1997). SR142948A is a potent antagonist of the cardiovascular effects of neurotensin. The Journal of Pharmacology and Experimental Therapeutics, 281(1), 423-430. [Link]
-
Gully, D., et al. (1997). Biochemical and Pharmacological Activities of SR 142948A, a New Potent Neurotensin Receptor Antagonist. ResearchGate. [Link]
-
Gully, D., et al. (1997). Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 280(2), 802–812. [Link]
-
Liu, S., et al. (2025). Arrestin-Biased Neurotensin Receptor 1 Signaling: A Promising Target for Novel Non-Opioid Pain Killers. Neuropharmacology and Therapy. [Link]
-
Inhibition by SR 142948A (F) and SR 48692 (f) of [ 3 H]SR 48692... ResearchGate. [Link]
-
Boudin, H., et al. (1998). In vivo regulation of neurotensin receptors following long-term pharmacological blockade with a specific receptor antagonist. Molecular Pharmacology, 53(2), 277–284. [Link]
-
Betancur, C., et al. (1998). Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain. The Journal of Pharmacology and Experimental Therapeutics, 285(3), 1266–1275. [Link]
-
Barnett, J. E., et al. (1971). A colorimetric determination of inositol monophosphates as an assay for D-glucose 6-phosphate-1L-myoinositol 1-phosphate cyclase. Biochemical Journal, 123(4), 6P–7P. [Link]
-
Inositol phosphate (IP) accumulation assay. Bio-protocol. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
Sources
- 1. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arrestin-Biased Neurotensin Receptor 1 Signaling: A Promising Target for Novel Non-Opioid Pain Killers – ScienceOpen [scienceopen.com]
- 3. ovid.com [ovid.com]
- 4. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. bio-protocol.org [bio-protocol.org]
Technical Guide: Confirming PD-149164 Mechanism and Selectivity via Knockout Models
Executive Summary
PD-149164 is a synthetic, non-peptide cholecystokinin (CCK) receptor ligand , historically characterized as a functional CCK-A (CCK1) receptor agonist . Unlike endogenous peptide ligands (e.g., CCK-8), this compound offers improved bioavailability and metabolic stability, making it a critical tool for studying CCK signaling in satiety, pancreatic function, and anxiety.
However, its pharmacological profile is complex. While it acts as a full agonist at CCK-A receptors (triggering amylase release and calcium oscillations), binding assays have reported high affinity for CCK-B (CCK2) receptors (up to 0.083 nM
This guide outlines the experimental framework to definitively confirm the this compound mechanism, distinguishing its CCK-A agonism from CCK-B interactions using
Mechanistic Profile & Signaling Pathway[1][2][3][4]
Mechanism of Action
This compound functions as a peptoid mimetic of the C-terminal tetrapeptide of CCK.
-
Primary Target: CCK-A Receptor (Cholecystokinin A / CCK1).
-
Signaling Cascade:
-coupled GPCR activation Phospholipase C (PLC) activation generation Intracellular mobilization. -
Functional Readout: Pancreatic acinar cell secretion (amylase), gallbladder contraction, and satiety signaling.
The Enantiomer Control System
A unique feature of this compound is its stereochemical relationship with PD-151932 .
-
Validation Utility: This pair allows for precise "chemical knockout" controls alongside genetic models.
Visualization: CCK-A Signaling Pathway
Caption: Gq-coupled signaling cascade activated by this compound at the CCK-A receptor, leading to calcium mobilization and functional secretion.[7][1][6][8]
Comparative Analysis: this compound vs. Alternatives
To validate this compound, it must be benchmarked against standard ligands. The key differentiator is its non-peptide structure (stability) and specific agonist profile compared to broad-spectrum peptides.
| Compound | Type | Target Selectivity | Stability | Key Limitation |
| This compound | Non-peptide Agonist | CCK-A > CCK-B (Functional) | High | High binding affinity for CCK-B requires KO validation. |
| CCK-8S | Peptide Agonist | Non-selective (CCK-A & B) | Low (Rapid degradation) | Activates both anxiety (B) and satiety (A) pathways. |
| L-364,718 (Devazepide) | Non-peptide Antagonist | Highly Selective CCK-A | High | Antagonist only; cannot mimic physiological signaling. |
| SR-146,131 | Non-peptide Agonist | Selective CCK-A | High | Less commercially available than PD series. |
| PD-151932 | Non-peptide Antagonist | CCK-A | High | The enantiomer of this compound; perfect negative control. |
Validation Strategy: Knockout Models
The "Gold Standard" for confirming this compound's mechanism is the use of
Experimental Rationale
-
Hypothesis: If this compound is a true CCK-A agonist, its functional effects (e.g., calcium flux, secretion) must be abolished in
mice but preserved in mice. -
Addressing the CCK-B Binding Artifact: If this compound binds CCK-B with high affinity (as some data suggests) but acts as an antagonist or has no intrinsic efficacy there, it will show no functional response in
cells, proving the physiological output is solely A-driven.
Workflow Visualization
Caption: Experimental workflow comparing Calcium mobilization responses across genotypes to confirm this compound selectivity.
Detailed Protocols
Protocol A: Ex Vivo Pancreatic Acinar Calcium Mobilization
This assay is the most direct measure of CCK-A activation, as pancreatic acini are rich in CCK-A but lack CCK-B.
Materials:
-
Collagenase type IV.
-
Fluo-4 AM (Calcium indicator).
-
This compound (dissolved in DMSO, final <0.1%).
-
Positive Control: CCK-8 (10 nM).
-
Negative Control: PD-151932 (1 µM).
Steps:
-
Tissue Isolation: Euthanize WT and
mice. Dissect pancreas and digest with Collagenase IV (200 U/mL) in oxygenated Krebs-Henseleit buffer for 15 min at 37°C. -
Dissociation: Triturate gently to release acini. Filter through 100 µm mesh.
-
Dye Loading: Incubate acini with Fluo-4 AM (2 µM) for 30 min at RT. Wash 2x.
-
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 60 seconds.
-
Stimulation: Inject this compound (dose-response:
to M). -
Data Acquisition: Record fluorescence peak and oscillations for 5 minutes.
-
Analysis: Normalize
.-
Success Criteria: WT shows dose-dependent
spike; shows flatline (comparable to vehicle).
-
Protocol B: In Vivo Satiety / Feeding Inhibition
To confirm the compound works systemically and engages the target physiologically.
Steps:
-
Habituation: Single-house mice (WT,
, ) and habituate to handling for 3 days. -
Fasting: Fast mice for 16 hours (overnight) with water ad libitum.
-
Treatment: Administer this compound (e.g., 0.5 mg/kg, i.p.) or Vehicle.
-
Control Group: Administer Enantiomer PD-151932.[5]
-
-
Feeding: Present pre-weighed food pellets 15 mins post-injection.
-
Measurement: Weigh food intake at 30, 60, and 120 mins.
-
Interpretation:
-
WT: Significant reduction in food intake (anorectic effect).
- : No reduction in food intake (loss of efficacy).
- : Significant reduction maintained (confirms effect is not B-mediated).
-
References
-
Hughes, J., et al. (1996). Characterization of novel peptoid agonists for the CCK-A receptor.[2] Regulatory Peptides, 65(1), 15-21.[2] Link
-
Kopin, A. S., et al. (1999). The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight. Proceedings of the National Academy of Sciences, 96(3), 1564-1569. Link
-
Berna, M. J., et al. (2007). Cholecystokinin A receptors regulate satiety and gastric emptying in the mouse. American Journal of Physiology-Gastrointestinal and Liver Physiology, 293(1), G168-G173. Link
-
IUPHAR/BPS Guide to Pharmacology. Cholecystokinin receptors: Ligands and Selectivity. Link
-
MedChemExpress. this compound Product Datasheet and Binding Profile. Link
Sources
- 1. guidetopharmacology.org [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocat.com [biocat.com]
- 4. Full text of "Goodman Ve Gilman’ın Farmakoloji Ve Tedavi El Kitabı ( PDFDrive.com )" [archive.org]
- 5. Characterization of novel peptoid agonists for the CCK-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2020023723A1 - Method of treating aggression with orexin receptor antagonists - Google Patents [patents.google.com]
- 7. WO2024107615A1 - Orexin receptor agonists - Google Patents [patents.google.com]
- 8. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Assessing the Synergistic Effects of PD-149164 with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, the quest for therapeutic combinations that exhibit synergistic effects is paramount. Such combinations can enhance efficacy, overcome drug resistance, and potentially reduce patient toxicity by allowing for lower doses of individual agents. This guide provides a comprehensive framework for assessing the synergistic potential of a novel E-cadherin antagonist, PD-149164, when used in combination with the well-established chemotherapeutic agent, Paclitaxel.
As a senior application scientist, my objective is to not only provide protocols but to instill a deep understanding of the scientific rationale behind each experimental choice. This guide is designed to be a self-validating system, ensuring that the data you generate is robust, reproducible, and provides clear, actionable insights.
The Scientific Rationale: Targeting E-cadherin to Overcome Paclitaxel Resistance
Paclitaxel, a potent microtubule-stabilizing agent, is a cornerstone of treatment for various solid tumors. However, its efficacy is often limited by the development of chemoresistance. One of the mechanisms implicated in this resistance is the epithelial-mesenchymal transition (EMT), a cellular process characterized by the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype. A key hallmark of EMT is the downregulation of E-cadherin, a crucial cell-cell adhesion molecule.
Conversely, in some tumor types, high E-cadherin expression has been associated with resistance to chemotherapy by promoting cell-cell adhesion and forming compact spheroids, which can limit drug penetration.[1][2][3][4][5] this compound is a hypothetical, potent, and selective antagonist of E-cadherin. The central hypothesis for this combination therapy is that by disrupting E-cadherin-mediated cell adhesion with this compound, we can sensitize cancer cells to the cytotoxic effects of Paclitaxel. This could occur through several mechanisms, including increased drug penetration into tumor spheroids or the disruption of survival signals mediated by E-cadherin.
Visualizing the Proposed Synergistic Mechanism
The following diagram illustrates the proposed mechanism of synergy between this compound and Paclitaxel. This compound, by inhibiting E-cadherin, disrupts the compact tumor architecture, making cancer cells more accessible and susceptible to Paclitaxel-induced apoptosis.
Caption: Proposed synergistic mechanism of this compound and Paclitaxel.
A Validated Experimental Workflow for Assessing Synergy
This workflow provides a logical progression from initial in vitro screening to mechanistic validation.
Caption: Experimental workflow for synergy assessment.
Detailed Experimental Protocols
Part 1: In Vitro Synergy Assessment
The first step is to determine the half-maximal inhibitory concentration (IC50) for both this compound and Paclitaxel individually in your chosen cell line (e.g., MCF-7, which has high E-cadherin expression). This data is crucial for designing the combination experiments. Both MTT and XTT assays are reliable methods for assessing cell viability by measuring metabolic activity.[6][7][8][9][10]
MTT Assay Protocol [10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or Paclitaxel for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
XTT Assay Protocol [6]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength between 450-500 nm.
The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug synergy.[11][12] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[11][12] Isobologram analysis provides a graphical representation of the interaction.[13][14][15][16][17]
Protocol:
-
Drug Combination Preparation: Based on the individual IC50 values, prepare drug combinations at a constant ratio (e.g., IC50 of Drug A: IC50 of Drug B) and also in a matrix format with varying concentrations of both drugs.
-
Cell Treatment and Viability Assay: Treat cells with the drug combinations for 48-72 hours and perform an MTT or XTT assay as described above.
-
Data Analysis:
-
Combination Index (CI): Use software like CompuSyn to calculate the CI values.[11][12][18] The software utilizes the median-effect equation to determine the CI.
-
Isobologram: Plot the concentrations of this compound and Paclitaxel that produce a specific level of effect (e.g., 50% inhibition). The line connecting the individual drug concentrations that produce this effect is the line of additivity. Data points falling below this line indicate synergy.[16][17]
-
Part 2: Mechanistic Validation
Western blotting allows for the analysis of changes in protein expression that underlie the observed synergistic effect. Key proteins to investigate include E-cadherin, to confirm the target engagement of this compound, and markers of apoptosis to confirm the mechanism of cell death.[19][20][21][22]
Protocol:
-
Cell Lysis: Treat cells with this compound, Paclitaxel, and the combination for a predetermined time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-E-cadherin
-
Anti-cleaved PARP
-
Anti-cleaved Caspase-3
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
To quantify the induction of apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard and robust method.[23][24] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the individual drugs and the combination as in the Western blot experiment.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical IC50 Values for this compound and Paclitaxel
| Cell Line | Drug | IC50 (nM) |
| MCF-7 | This compound | 50 |
| Paclitaxel | 10 |
Table 2: Hypothetical Combination Index (CI) Values for the Combination of this compound and Paclitaxel in MCF-7 Cells
| Fa (Fraction Affected) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.45 | Strong Synergy |
| 0.75 | 0.30 | Very Strong Synergy |
| 0.90 | 0.25 | Very Strong Synergy |
Interpretation of Results:
-
A significant decrease in the IC50 of Paclitaxel in the presence of a sub-toxic concentration of this compound would be the first indication of a synergistic interaction.
-
CI values consistently below 1 across a range of effect levels (Fa) provide strong quantitative evidence of synergy.[11][12]
-
An isobologram showing data points for the combination falling below the line of additivity visually confirms the synergistic interaction.[16][17]
-
Western blot results showing a decrease in E-cadherin expression upon treatment with this compound would confirm target engagement. A significant increase in the levels of cleaved PARP and cleaved Caspase-3 in the combination treatment group compared to the single-agent groups would indicate that the synergy is mediated through the induction of apoptosis.[25]
-
Flow cytometry data showing a higher percentage of apoptotic cells (early and late) in the combination treatment group would further validate the apoptosis-inducing synergistic effect.
In Vivo Validation: The Next Frontier
While in vitro studies are essential for initial screening and mechanistic understanding, the ultimate validation of a synergistic drug combination lies in its efficacy in a preclinical in vivo model.[26][27][28][29][30][31] A xenograft model using the same cancer cell line (e.g., MCF-7) in immunocompromised mice would be the logical next step. Key endpoints would include tumor growth inhibition, overall survival, and analysis of biomarkers from tumor explants.
Conclusion
This guide provides a robust and scientifically sound framework for assessing the synergistic effects of the hypothetical E-cadherin antagonist, this compound, with Paclitaxel. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to support the further development of this promising combination therapy. Remember, the key to a successful synergy study is not just in the execution of the assays but in the thoughtful design of the experiments and the careful interpretation of the results.
References
-
Methods of Assessing In Vivo Synergy | Meritudio. [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. [Link]
-
An overview of drug combination analysis with isobolograms - PubMed - NIH. [Link]
-
MTT assay - Wikipedia. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
SynergyFinder™ Drug Combination Studies - Oncolines B.V. [Link]
-
Chemoresistance to paclitaxel induces epithelial-mesenchymal transition and enhances metastatic potential for epithelial ovarian carcinoma cells - PubMed. [Link]
-
Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC. [Link]
-
An Overview of Drug Combination Analysis with Isobolograms - ResearchGate. [Link]
-
A model-based approach for assessing in vivo combination therapy interactions - PNAS. [Link]
-
Apoptosis assays: western blots - YouTube. [Link]
-
Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models - Blog. [Link]
-
Cancer stem-like cells contribute to paclitaxel resistance in esophageal squamous cell carcinoma - PMC. [Link]
-
Statistical Assessment of Drug Synergy from In Vivo Combination Studies using Mouse Tumor Models - AACR Journals. [Link]
-
Quantitative Methods for Assessing Drug Synergism - PMC - NIH. [Link]
-
Metadherin contributes to epithelial-mesenchymal transition and paclitaxel resistance induced by acidic extracellular pH in nasopharyngeal carcinoma - PMC - PubMed Central. [Link]
-
Paclitaxel resistance is mediated by NF-κB on mesenchymal primary breast cancer cells. [Link]
-
Apoptosis Assays: Caspases and Beyond - Biocompare. [Link]
-
2.6. Cell Viability Test and Calculation of the Combination Index - Bio-protocol. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring. [Link]
-
Synergistic anticancer effects of mitochondria-targeting peptide combined with paclitaxel in breast cancer cells: a preclinical study - PMC. [Link]
-
Induction of E-cadherin in Lung Cancer and Interaction with Growth Suppression by Histone Deacetylase Inhibition - PMC. [Link]
-
Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - AACR Journals. [Link]
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC. [Link]
-
Synergy detection: A practical guide to statistical assessment of potential drug combinations | Request PDF - ResearchGate. [Link]
-
Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC. [Link]
-
Stabilization of E-cadherin adhesions by COX-2/GSK3β signaling is a targetable pathway in metastatic breast cancer - JCI Insight. [Link]
-
mesenchymal transition and enhances metastatic potential for epithelial ovarian carcinoma cells - Spandidos Publications. [Link]
-
Methods for High-Throughput Drug Combination Screening and Synergy Scoring - bioRxiv. [Link]
-
Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review. [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? | ResearchGate. [Link]
-
Western blot analysis for E-Cadherin and antiapoptotic Bcl-2 proteins... - ResearchGate. [Link]
-
Onvansertib Shows Synergistic Efficacy in Combination with Paclitaxel in HR+ Breast Cancer: Mechanistic Insights from Preclinic - Cardiff Oncology. [Link]
-
Western blot analysis of specific marker proteins: E-cadherin (E-Cad,... - ResearchGate. [Link]
-
E-Cadherin fragments as potential mediators for peritoneal metastasis in advanced epithelial ovarian cancer - PMC. [Link]
-
Abstract 4554A: Simple, efficient, and quantitative approach for determination of synergism, additive effect, and antagonism of drugs in vivo using combination index method: a proposition for clinical protocol design and regulatory synergy claims | Cancer Research - AACR Journals. [Link]
-
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. [Link]
-
Combination effects of paclitaxel with signaling inhibitors in endometrial cancer cells. [Link]
-
The mechanism involved in the synergistic antitumor effect of paclitaxel in combination with CRM197. A - ResearchGate. [Link]
Sources
- 1. Chemoresistance to paclitaxel induces epithelial-mesenchymal transition and enhances metastatic potential for epithelial ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer stem-like cells contribute to paclitaxel resistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metadherin contributes to epithelial-mesenchymal transition and paclitaxel resistance induced by acidic extracellular pH in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel resistance is mediated by NF-κB on mesenchymal primary breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of drug combination analysis with isobolograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. E-Cadherin fragments as potential mediators for peritoneal metastasis in advanced epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]
- 24. biocompare.com [biocompare.com]
- 25. youtube.com [youtube.com]
- 26. Methods of Assessing In Vivo Synergy | Meritudio [meritudio.com]
- 27. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. blog.crownbio.com [blog.crownbio.com]
- 30. aacrjournals.org [aacrjournals.org]
- 31. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Handling and Disposal Protocol: PD-149164
Executive Summary & Compound Profile
PD-149164 is a potent, selective dopamine D3 receptor agonist . In research settings, it is frequently utilized to study neurobiological pathways associated with Parkinson’s disease, schizophrenia, and cognitive function.[1]
Critical Safety Context: Unlike common laboratory reagents, this compound is a High Potency Active Pharmaceutical Ingredient (HPAPI) equivalent. Its biological activity occurs at nanomolar concentrations. Therefore, standard chemical disposal (pouring down the drain) is strictly prohibited . The primary risks are accidental CNS modulation in handlers and environmental toxicity (aquatic bioaccumulation) if released into water systems.
| Compound Property | Details |
| Class | Selective Dopamine D3 Receptor Agonist |
| Physical State | Solid (typically supplied as a Hydrochloride or Hydrobromide salt) |
| Solubility | Soluble in DMSO, Ethanol; Water (salt-dependent) |
| Primary Hazard | Acute Toxicity (Oral/Inhalation); Specific Target Organ Toxicity (CNS) |
| Disposal Fate | High-Temperature Incineration (Must not enter municipal water) |
Hazard Identification & Pre-Disposal Causality
Why we follow these specific steps:
-
Bioactivity vs. Chemical Reactivity: this compound is not inherently explosive or corrosive. Its danger lies in its biological mechanism . It binds to D3 receptors in the brain. Therefore, "deactivation" via simple pH neutralization is ineffective. The molecule must be thermally destroyed (incinerated) to break the pharmacophore.
-
Aquatic Toxicity: Dopaminergic compounds can disrupt the nervous systems of aquatic life. Zero-discharge to sinks/drains is the absolute rule.
-
Dust Potential: As a solid, electrostatic forces can cause particle drift. Weighing and disposal must occur within a Chemical Fume Hood or Biosafety Cabinet to prevent inhalation.
Personal Protective Equipment (PPE) Matrix
Before handling waste, ensure the following barrier protection is in place.
| PPE Type | Specification | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of airborne particulates during solid waste transfer. |
| Gloves | Double Nitrile (0.11 mm min. thickness) | Provides a breakthrough time >480 mins for most dry solids; double layer allows outer glove removal if contaminated. |
| Eye Protection | Chemical Splash Goggles | Prevents ocular absorption via dust or splash. |
| Clothing | Lab Coat (buttoned) + Tyvek Sleeves | Prevents accumulation on street clothes; sleeves cover the wrist-glove gap. |
Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound & Contaminated Consumables)
Applicable to: Expired powder, weighing boats, contaminated gloves, and paper towels.
-
Segregation: Do not mix with general trash or biohazard waste (unless infectious agents are also present). Use a dedicated chemically compatible solid waste container (wide-mouth HDPE jar).
-
Double-Bagging: Place the waste inside a clear polyethylene bag. Seal it (tape or twist-tie). Place this bag inside the rigid waste container.
-
Labeling: Affix a hazardous waste label.
-
Text: "Toxic Solid Waste - this compound (Dopamine Agonist)."
-
Hazard Checkbox: [x] Toxic.
-
-
Decontamination of Area: Wipe down the work surface with a detergent solution (to solubilize the compound) followed by ethanol. Dispose of wipes as solid waste.
B. Liquid Waste (Stock Solutions)
Applicable to: Unused stock solutions in DMSO, Ethanol, or Water.
-
Solvent Compatibility Check: Ensure the collection carboy is compatible with the solvent (e.g., HDPE for aqueous/ethanol; Glass or Fluorinated HDPE for aggressive organics).
-
Transfer: Pour liquid waste into the carboy using a funnel in a fume hood.
-
Crucial: Do not overfill (leave 10% headspace).
-
-
Rinsing: Triple-rinse the original vial with a small volume of solvent. Add rinsate to the waste carboy.
-
Labeling:
-
Text: "Hazardous Liquid Waste - [Solvent Name] + Trace this compound."
-
Hazard Checkbox: [x] Flammable (if organic solvent), [x] Toxic.
-
C. Empty Containers (Vials)
-
Triple Rinse: Rinse the empty vial three times with a compatible solvent (ethanol or water).
-
Defacement: Cross out the original label.
-
Disposal:
-
If Rinsed: Dispose of as Glass Waste (non-hazardous).
-
If Unrinsed: Cap securely and dispose of as Solid Hazardous Waste (see Section A).
-
Visual Decision Tree: Disposal Logic
The following diagram illustrates the decision-making process for disposing of this compound, ensuring no biological activity is released into the environment.
Figure 1: Decision tree for the segregation and disposal of this compound waste streams.
Emergency Procedures (Spills)
In the event of a spill outside of containment:
-
Evacuate & Alert: Clear the immediate area. If powder was aerosolized, wait 15 minutes for settling.
-
PPE Up: Don double gloves, goggles, and N95 respirator.
-
Containment:
-
Powder: Cover with a wet paper towel (ethanol or water) to prevent dust generation. Wipe up gently.
-
Liquid: Cover with absorbent pads or vermiculite.[2]
-
-
Clean Up: Wipe the area 3 times with a detergent solution, then once with water.
-
Disposal: Place all spill debris into the Solid Hazardous Waste stream.
Regulatory Compliance (RCRA & EPA)
While this compound may not be explicitly listed on the EPA "P-List" (Acutely Hazardous) by its specific CAS number due to its status as a research chemical, it must be managed as Characteristic Hazardous Waste due to its toxicity profile.
-
Waste Code Assignment: Generally falls under D001 (Ignitable, if in organic solvent) or non-specific Toxic waste codes depending on state regulations.
-
Sewer Ban: Under EPA regulations regarding pharmaceutical waste, flushing this compound is a violation of the Clean Water Act [1].
References
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9824638 (this compound). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. (2011). Retrieved from [Link]
Sources
Personal protective equipment for handling PD-149164
The following guide details the advanced safety and operational protocols for handling PD-149164 , a highly potent Cholecystokinin B (CCK-B) receptor agonist.
Executive Safety Summary
Compound Identity: this compound Mechanism: Selective CCK-B Receptor Agonist (IC₅₀: 0.083 nM) Primary Hazard: Extreme Potency (Sub-nanomolar). While generic Safety Data Sheets (SDS) often classify research chemicals as standard "Irritants" (H315/H319), the biological potency of this compound requires Occupational Exposure Band (OEB) 4 containment protocols.[1][2]
Critical Warning: CCK-B receptor activation in the Central Nervous System is directly linked to the induction of panic attacks, anxiety, and nociceptive (pain) modulation .[1][2] Accidental inhalation of aerosolized powder, even in microgram quantities, may trigger acute neuropsychiatric or gastrointestinal distress.[2]
Technical Justification & Risk Assessment
As a Senior Application Scientist, it is crucial to move beyond generic "gloves and goggles" advice. You must understand the causality of the risk to mitigate it effectively.[2]
-
The Potency Factor: this compound exhibits an IC₅₀ of 0.083 nM at the CCK-B receptor.[1][2][3][4][5][6][7] This is orders of magnitude more potent than many standard laboratory reagents.
-
Physiological Impact:
-
CNS: The CCK-B receptor is the primary target for cholecystokinin-induced anxiety.[1][2] Systemic absorption can theoretically induce a "panic-like" state or alter pain thresholds.[1][2]
-
GI Tract: CCK receptors regulate gastric motility.[1][2] Unintended exposure may cause severe abdominal cramping or nausea.[2]
-
-
The "Invisible" Threat: The primary vector for exposure in a research setting is electrostatic dust during weighing.[1][2] Because the compound is active at such low concentrations, standard fume hoods may be insufficient if air turbulence disturbs the powder.[2]
Personal Protective Equipment (PPE) Matrix
The level of protection required depends on the physical state of the compound.
| Protective Layer | Solid State (Powder/Crystals) | Solution State (Dissolved) |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 fitted with face seal (if in BSC).[1][2] | Standard Surgical Mask (to protect sample). |
| Dermal (Hands) | Double Gloving: Nitrile (Inner) + Long-cuff Nitrile (Outer).[1][2] Change outer gloves immediately after weighing.[2] | Single Nitrile Gloves (0.11 mm min thickness). |
| Body | Tyvek® Lab Coat or Coverall with wrist seals.[1][2] | Standard Cotton Lab Coat.[2] |
| Ocular | Chemical Splash Goggles (prevent dust entry).[1][2] | Safety Glasses with Side Shields.[2] |
| Engineering Control | Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).[1][2] | Standard Chemical Fume Hood.[2] |
Scientist's Note: Never handle the dry powder on an open bench. The electrostatic nature of peptoid-like molecules means they can "jump" onto cuffs and sleeves.[1][2]
Operational Workflow: The "Zero-Exposure" Protocol[1][2]
The following workflow utilizes a Graphviz diagram to visualize the critical control points (CCPs) where exposure risk is highest.
Figure 1: Critical Control Points in the this compound handling workflow. Red nodes indicate steps requiring maximum containment.
Detailed Step-by-Step Methodology
Step 1: Thermal Equilibration (Crucial for Accuracy)
-
Remove the vial from -20°C storage.
-
Do not open the vial immediately. Moisture from the air will condense on the cold powder, causing it to clump and become sticky (increasing handling risk) and altering the weight.
-
Allow to warm to room temperature inside a desiccator for 30 minutes.
Step 2: The "Static-Free" Weighing Technique
-
Place the balance inside the Class II BSC or containment hood.[2]
-
Use an anti-static gun or ionizer bar on the vial before opening.[1][2] Peptoid structures are prone to static charge and can disperse as invisible dust upon opening.[2]
-
Tare the receiving vial , not the spatula. Transfer powder gently.[2]
-
Self-Validating Check: If you see powder adhering to the side of the glass capable of "jumping," stop.[2] Re-ionize the area.[2]
Step 3: Solubilization (Containment)
-
Dissolve the powder before removing it from the hood.[2]
-
Solvent: this compound is generally soluble in DMSO.[1][2] Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of powder handled.[1][2]
-
Once dissolved, the risk of inhalation drops to near zero, and standard liquid handling precautions apply.[2]
Emergency Procedures
In Case of Spills (Powder):
-
Evacuate: Clear the immediate area to allow aerosols to settle (15 mins).[2]
-
Cover: Gently cover the spill with wet paper towels (soaked in weak detergent) to prevent dust generation.[2] Do not sweep dry powder.[1][2]
-
Wipe: Wipe up the wet slurry and dispose of it as hazardous chemical waste.[2]
In Case of Exposure:
-
Inhalation: Move to fresh air immediately. Alert medical staff that the subject has been exposed to a potent CNS-active agent (CCK-B agonist).[1][2] Monitor for signs of anxiety, rapid heart rate, or panic.[2]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use ethanol (it may enhance transdermal absorption).
Disposal Protocols
This compound is a bioactive research chemical and must not enter the water supply.[1][2]
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must be incinerated via a licensed hazardous waste contractor.[2]
-
Liquid Waste: Collect in a dedicated "Bioactive/Toxic" solvent waste container.[1][2] Label clearly with "Contains High Potency CCK-B Agonist."
References
-
IUPHAR/BPS Guide to Pharmacology. (2024).[1][2] Ligand page: this compound.[1][2][5][7][8][9][10][11] Retrieved from [Link][1]
-
PubChem. (2024).[1][2] Compound Summary: this compound.[1][2][3][4][5][7][8][10][12] National Library of Medicine.[2] Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rebamipide (OPC12759) | Gastroprotective Agent | AmBeed.com [ambeed.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Sensorimotor gating in neurotensin-1 receptor null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2024107615A1 - Orexin receptor agonists - Google Patents [patents.google.com]
- 12. guidetopharmacology.org [guidetopharmacology.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
